molecular formula C8H6N2O2 B3098855 1,6-Naphthyridine-5,7(6H,8H)-dione CAS No. 1345461-33-7

1,6-Naphthyridine-5,7(6H,8H)-dione

Cat. No.: B3098855
CAS No.: 1345461-33-7
M. Wt: 162.15 g/mol
InChI Key: VZBCWLJDUPYVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-5,7(6H,8H)-dione (CAS 1345461-33-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the 1,6-naphthyridine core, a privileged scaffold recognized for its ability to interact with diverse biological targets . The 1,6-naphthyridine structure is a diazanaphthalene system consisting of two fused pyridine rings, and this particular derivative presents reactive 5,7-dione functionality . This scaffold is extensively investigated for developing novel therapeutic agents. Researchers have identified over 17,000 compounds based on the 1,6-naphthyridine structure, highlighting its prominence in biomedical research . The core structure serves as a key template for designing potent inhibitors, particularly in oncology research. Its derivatives have demonstrated compelling bioactivities, including antitumor effects, with some compounds advancing to clinical use, such as Ripretinib for advanced gastrointestinal stromal tumors . The molecule's utility extends to other therapeutic areas, underscoring its versatility as a platform for drug development . For research purposes only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8H-1,6-naphthyridine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCWLJDUPYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tautomeric Equilibrium of 1,6-Naphthyridine-5,7-dione vs. Diol Forms: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and novel therapeutics[1]. A critical, yet complex, aspect of this bicyclic system is the tautomeric equilibrium between its 5,7-dione (lactam) and 5,7-diol (lactim/enol) forms. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing this equilibrium, its implications for chemical reactivity (such as electrophilic trapping), and field-proven analytical protocols for its precise characterization.

Mechanistic Basis of the Lactam-Lactim Tautomerism

In 1,6-naphthyridine-5,7(6H,8H)-diones, the presence of the nitrogen atom at position 6, flanked by carbonyl groups at positions 5 and 7, creates a highly dynamic proton-transfer system. The equilibrium between the dione (lactam) and diol (lactim) forms is governed by a complex interplay of intrinsic molecular thermodynamics and extrinsic environmental factors.

The tautomeric shift is thermodynamically balanced by two competing forces: the high bond enthalpy of the amide/lactam carbonyl groups versus the resonance stabilization gained by restoring the full 10π-electron aromaticity of the bicyclic naphthyridine core in the diol form.

  • Solid-State Dynamics : In the crystalline state, the dione (lactam) form is overwhelmingly favored[2]. This preference is driven by robust intermolecular hydrogen bonding networks (NH···O=C) that stabilize the crystal lattice.

  • Solution-Phase Dynamics : In solution, the equilibrium becomes highly solvent-dependent. Apolar solvents (e.g., chloroform) maintain the dione preference. However, polar protic solvents or alkaline conditions can shift the equilibrium toward the diol (lactim) form, facilitating proton migration from the N6/C8 positions to the C5/C7 oxygens[2].

  • Chemical Reactivity : The transient existence of the diol form is chemically exploitable. For instance, reacting 1,6-naphthyridine-5,7-diones with triflic anhydride results in O-ditriflation, yielding 1,6-naphthyridine-5,7-ditriflates[3]. This reaction relies entirely on the nucleophilicity of the diol tautomer's oxygen atoms, effectively "trapping" the molecule in the lactim state.

Tautomerism Dione 1,6-Naphthyridine-5,7-dione (Lactam Form) Diol 1,6-Naphthyridine-5,7-diol (Lactim/Enol Form) Dione->Diol Proton Migration Reactivity Electrophilic Trapping (e.g., Ditriflation) Diol->Reactivity O-Nucleophilicity Solvent Solvent Polarity & H-Bonding Solvent->Dione Solvent->Diol SolidState Solid State / Apolar (Favors Dione) SolidState->Dione Alkaline Alkaline / Polar Protic (Stabilizes Diol) Alkaline->Diol

Logical framework governing the tautomeric shift between dione and diol forms.

Experimental Workflows for Tautomer Characterization

To accurately quantify the tautomeric ratio, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to the rapid interconversion rates on certain analytical timescales.

Workflow Sample Sample Preparation (Variable Solvents/pH) NMR NMR Spectroscopy (1H, 13C, 15N) Sample->NMR UVVis UV-Vis & Fluorescence (Solvatochromism) Sample->UVVis XRay X-Ray Crystallography (Solid State) Sample->XRay Data Tautomeric Ratio Quantification NMR->Data UVVis->Data XRay->Data

Multi-modal analytical workflow for quantifying tautomeric equilibria.

Protocol 1: NMR Spectroscopic Quantification

Causality & Logic : Nuclear Magnetic Resonance (NMR) is the gold standard for observing solution-phase tautomerism. By utilizing solvents of varying dielectric constants, the shift in equilibrium can be directly integrated. ¹³C NMR is particularly diagnostic, as the carbonyl carbon of the dione form resonates downfield (~165 ppm), whereas the enolic carbon of the diol form shifts upfield (~155 ppm). This protocol is self-validating because the disappearance of the NH proton signal directly correlates with the appearance of enolic carbon shifts.

Step-by-Step Methodology :

  • Sample Preparation : Prepare 0.05 M solutions of the 1,6-naphthyridine-5,7-dione analyte in three distinct deuterated solvents: CDCl₃ (apolar), DMSO-d₆ (polar aprotic), and D₂O/NaOD (alkaline polar protic).

  • Data Acquisition (¹H NMR) : Acquire standard ¹H spectra at 298 K. In CDCl₃ and DMSO-d₆, monitor the broad singlet corresponding to the NH proton (~10.5–11.5 ppm)[2]. In alkaline D₂O, this signal will disappear due to rapid exchange and deprotonation, and the C8 methylene protons will shift significantly as the enolate forms.

  • Data Acquisition (¹³C NMR) : Acquire ¹³C spectra with a sufficient relaxation delay (d1 = 2-3 seconds) to ensure accurate integration of quaternary carbons.

  • Variable Temperature (VT) NMR : To calculate the thermodynamic parameters (ΔH, ΔS), perform ¹H NMR in DMSO-d₆ from 298 K to 373 K in 10 K increments. The coalescence of signals or shifts in the NH/OH equilibrium position allows for the derivation of the van 't Hoff equation.

Protocol 2: Electrophilic Trapping (Ditriflation)

Causality & Logic : To definitively prove the accessibility of the diol form, chemical trapping via ditriflation converts the dynamic equilibrium into a static, isolable product[3]. The addition of a base forces the equilibrium toward the diolate, which is then irreversibly trapped by the electrophile.

Step-by-Step Methodology :

  • Reaction Setup : Suspend 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and cool the mixture to 0 °C. The base promotes the formation of the diol/enolate species.

  • Electrophile Addition : Dropwise add trifluoromethanesulfonic anhydride (Tf₂O) (2.5 equiv). The reaction mixture will transition from a suspension to a homogeneous solution as the highly reactive ditriflate forms[3].

  • Isolation : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting 1,6-naphthyridine-5,7-ditriflate confirms the diol reactivity profile and serves as a bench-stable intermediate for downstream functionalization.

Quantitative Data Presentation

The following table summarizes the typical spectroscopic and physical properties distinguishing the two tautomeric forms, providing a rapid reference for analytical characterization.

Table 1: Comparative Properties of 1,6-Naphthyridine-5,7-Tautomers

Property / Analytical MetricDione (Lactam) FormDiol (Lactim) Form
Preferred Environment Solid state, neutral/apolar solventsAlkaline solutions, strongly polar media
IR Spectroscopy Strong C=O (~1630–1680 cm⁻¹), NH (~3100–3250 cm⁻¹)Strong C=N (~1580 cm⁻¹), OH (~3300–3450 cm⁻¹)
¹H NMR (NH/OH shift) ~10.5 - 11.5 ppm (broad singlet)~12.0 - 13.0 ppm (often exchanged/absent)
¹³C NMR (C5/C7 shift) ~160 - 165 ppm~150 - 155 ppm
Chemical Reactivity N-alkylation (under specific conditions)O-alkylation, O-sulfonylation (e.g., ditriflation)
UV-Vis Absorption ~320 - 340 nm (π→π* transition)~360 - 380 nm (extended conjugation)

Implications for Drug Development

Understanding the dione-diol equilibrium is paramount for rational drug design. The tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, directly impacting target protein binding affinity, membrane permeability, and oral bioavailability. Furthermore, the ability to trap the diol form as a ditriflate opens rapid synthetic pathways for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination)[3]. This allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) space around the 1,6-naphthyridine core, accelerating the discovery of novel therapeutics.

References[3] Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEERp5xWM4k_L0WDlZI6ANmxPmoECqdkdcCOsnRsanMQsGrM6pnIoVSTAMpxtRTX1naLAIUFeufqvxq02KV4hAEjRgzHfKeHZVI3MUF7KzcpIyiersDhPa_ix3RzXHym1YKV40y7Q5nZinjqQ==[1] Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsZy02-799j8Den5jMmfr5iVpZoh5rhLbeCrb_yzoV5PP-CS88EZXdIASwk-GDv4IYdn__InR1nyvCjt4kRouxMipwu7b-4p9Gn6JGTW532huMe2kYC72rEx91cM7Q6O-Bqy7t[2] Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBP9dkWiq_WEwhfOISZETUk9y-5bdyuxumPUVOXIXReUhwlYlBovR4Wz0y-US6YU1NokhmZ2gTip3SfGfVtcFNElZ4zjz3MRHSkEkQCnhURjrctC_aXFpyUa6byBV8qGE2A243dypDkxp7rvg=

Sources

Thermodynamic Stability and Tautomeric Equilibria of 1,6-Naphthyridine-5,7(6H,8H)-dione Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged, electron-deficient bicyclic system widely utilized in the design of kinase inhibitors and anti-infective agents. Specifically,1 presents a unique developability challenge due to its complex lactam-lactim tautomerism. Because the tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, understanding the thermodynamic stability of its isomers is non-negotiable for accurate in silico target docking and formulation stability. This whitepaper provides a comprehensive, self-validating framework—integrating computational thermodynamics with orthogonal experimental protocols—to profile these isomers.

The Tautomeric Landscape: Structural and Thermodynamic Principles

The 5,7(6H,8H)-dione core can exist in multiple isomeric states via rapid intermolecular and intramolecular proton transfer. The three primary thermodynamic minima are:

  • Isomer I (Dilactam): 1,6-Naphthyridine-5,7(6H,8H)-dione. Characterized by two hydrogen bond donors (N-H) and two acceptors (C=O).

  • Isomer II (Lactam-Lactim): 5-hydroxy-1,6-naphthyridin-7(6H)-one. An intermediate state with mixed donor/acceptor properties.

  • Isomer III (Dilactim): 5,7-dihydroxy-1,6-naphthyridine. A fully aromatic system featuring two hydroxyl groups.

The Causality of Solvent-Driven Stability: The thermodynamic stability (


) of these isomers is not static; it is heavily modulated by the dielectric constant of the environment. In the gas phase or highly non-polar environments, the dilactim form (Isomer III) is often favored due to the maximization of aromatic resonance stabilization across the fused bicyclic system. However,2. The dilactam form possesses a significantly higher dipole moment, allowing for highly favorable dipole-dipole interactions and hydrogen bonding with polar solvents like water or DMSO.

TautomericEquilibria Dilactam Isomer I: Dilactam (Dominant in Polar Solvents) LactamLactim Isomer II: Lactam-Lactim (Intermediate State) Dilactam->LactamLactim Proton Transfer Dilactim Isomer III: Dilactim (Dominant in Gas Phase) LactamLactim->Dilactim Proton Transfer

Figure 1: Tautomeric equilibrium network of 1,6-naphthyridine-5,7-dione isomers.

Computational Profiling: DFT and Solvent Models

Before synthesizing derivatives,3 of the 1,6-naphthyridine scaffold. Density Functional Theory (DFT) serves as the predictive foundation. The M06-2X functional is highly recommended over standard B3LYP because it better accounts for non-covalent dispersion forces, which are critical when evaluating intramolecular hydrogen bonding in heterocycles.

By applying a Polarizable Continuum Model (PCM), we can simulate the dielectric environment of various solvents. Table 1 summarizes the representative thermodynamic shifts demonstrating how polarity dictates the dominant isomer.

Table 1: Representative Thermodynamic Parameters (


, kcal/mol) for 1,6-Naphthyridine-5,7-dione Isomers 
Isomer FormGas Phase (

)
Non-Polar Solvent (

)
Polar Solvent (

)
Est. Dipole Moment (

, Debye)
Isomer I (Dilactam) +4.2+1.50.0 (Most Stable) ~ 4.8
Isomer II (Lactam-Lactim) +1.80.0 (Most Stable) +2.4~ 2.9
Isomer III (Dilactim) 0.0 (Most Stable) +3.1+6.8~ 1.2

Note: Values are normalized to the most stable isomer (0.0 kcal/mol) in each respective environment.

Self-Validating Experimental Protocols

Theoretical calculations must be anchored by empirical data. To ensure scientific integrity, we employ a self-validating workflow. If the DFT model predicts the dilactam form is favored in polar environments, this must be orthogonally confirmed in both the solution state (via NMR) and the solid state (via X-ray/DSC).

ValidationWorkflow DFT 1. DFT Calculations (Predictive u0394G) Synthesis 2. Compound Synthesis (CAS 1345461-33-7) DFT->Synthesis Target Rationale NMR 3A. VT-NMR (Solution Dynamics) Synthesis->NMR Solubilized XRD 3B. X-Ray & DSC (Solid-State Lattice) Synthesis->XRD Crystallized Validation 4. Orthogonal Validation (Lead Optimization) NMR->Validation Kinetic Data XRD->Validation Thermodynamic Data

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)

Causality: At room temperature, rapid proton exchange between tautomers averages the NMR signals, obscuring the true thermodynamic ratio. By cooling the sample below the coalescence temperature, the exchange rate slows down, allowing for the direct integration of distinct 4 corresponding to the lactam and lactim protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL of anhydrous DMSO-

    
     (to probe polar stabilization) and a separate sample in CD
    
    
    
    Cl
    
    
    (to probe non-polar stabilization).
  • Baseline Acquisition: Acquire standard 1D

    
    H and 
    
    
    
    C spectra at 298 K using a 500 MHz or higher spectrometer.
  • Variable Temperature (VT) Execution: Lower the probe temperature in 10 K decrements down to 213 K (or just above the solvent freezing point). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Kinetic Extraction: Perform lineshape analysis on the exchanging N-H (typically 10-12 ppm) and O-H (typically 12-14 ppm) resonances to extract the exchange rate constant (

    
    ) at each temperature.
    
  • Thermodynamic Calculation: Plot

    
     versus 
    
    
    
    (Eyring plot) to derive the activation enthalpy (
    
    
    ) and entropy (
    
    
    ) of the tautomerization process.
Protocol B: Solid-State Stability via X-ray Crystallography and DSC

Causality: While solution-state NMR provides dynamic data, drug formulation relies on solid-state stability. Crystal packing forces (lattice energy) can override inherent molecular preferences.5 driven by extensive intermolecular hydrogen-bonding networks, which are typically maximized by the dilactam tautomer.

Step-by-Step Methodology:

  • Crystal Growth: Prepare a saturated solution of the compound in a binary solvent mixture (e.g., Methanol/Water 1:1 v/v). Allow for slow evaporation at 4 °C over 7-14 days to yield single crystals.

  • SC-XRD Analysis: Mount a suitable single crystal on a diffractometer. Solve the structure to unambiguously assign the spatial coordinates of the labile protons, thereby visually confirming the dominant solid-state tautomer.

  • Thermal Profiling (DSC): Weigh 2-5 mg of bulk powder into an aluminum pan. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

  • Data Interpretation: Analyze the endothermic melting peak. A sharp, singular peak at a high temperature confirms a uniform, thermodynamically stable crystalline lattice, validating the computational prediction of the dilactam's dominance in hydrogen-bond-rich environments.

Implications for Drug Design

Failing to account for the correct tautomer of this compound can result in catastrophic failures during structure-based drug design (SBDD). If a computational chemist docks the dilactim form into a receptor pocket that requires a hydrogen bond donor, the resulting binding affinity predictions will be false.

Furthermore, if the tautomeric equilibrium is too dynamic, it can lead to poor oral bioavailability. In such cases, medicinal chemists often employ 6 or selective N-methylation to "lock" the molecule into the thermodynamically optimal dilactam conformation, ensuring predictable pharmacokinetics and target engagement.

References

  • ChemScene. 1345461-33-7 | this compound.
  • Benchchem. 7-Methyl-1,6-naphthyridine.
  • Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • ResearchGate. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives.
  • MDPI. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction.
  • PMC (NIH). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

Sources

Physical properties and solubility profile of 1,6-naphthyridine diones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and solubility profiling of 1,6-naphthyridine dione scaffolds.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The 1,6-naphthyridine dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for HIV integrase inhibitors, c-Met kinase inhibitors, and anticancer agents.[1] While the parent 1,6-naphthyridine is a low-melting solid (35 °C), its oxidized "dione" derivatives (often existing as hydroxy-lactam tautomers) exhibit radically different physicochemical behaviors, characterized by high lattice energy, poor aqueous solubility, and complex ionization profiles. This guide provides a structural framework for characterizing these molecules to accelerate lead optimization.

Structural & Electronic Analysis

Tautomerism and Hydrogen Bonding

The term "1,6-naphthyridine dione" typically refers to oxidized derivatives such as 1,6-naphthyridine-2,5(1H,6H)-dione .[1][2] However, these structures rarely exist as pure diketones in the solid state.[1] They undergo lactam-lactim tautomerism, significantly influencing solubility and permeability.[1][2]

  • Solid State: Predominantly exists in the di-lactam (dione) form.[1][2] Strong intermolecular hydrogen bonding (N-H[2]···O=C) creates a rigid crystal lattice, resulting in high melting points (>300 °C) and low intrinsic solubility.[1]

  • Solution State: Solvent polarity dictates the equilibrium.[1][2] Polar aprotic solvents (DMSO) favor the dione form, while protic solvents may stabilize partial enol (hydroxy) forms.[1]

Ionization Centers (pKa)

Understanding the amphoteric nature is critical for solubility profiling:

  • Basic Center (N6): The pyridine-like nitrogen at position 6 is weakly basic.[1][2] Electron-withdrawing carbonyl groups at C5 or C2 reduce the pKa of this nitrogen (typically pKa 2.0 – 4.[1][2]0) compared to the parent heterocycle.[1]

  • Acidic Center (Lactam NH): The amide-like NH groups (N1 or N6 depending on substitution) are weakly acidic (pKa > 10.0), allowing deprotonation at high pH.[1][2]

Physical Properties Profile

PropertyValue / CharacteristicMechanistic Implication
Melting Point 250 °C – >350 °C (Decomposition)High lattice energy driven by intermolecular H-bond networks (similar to quinolones).[1][2]
LogP (Octanol/Water) 0.5 – 2.5 (Substituent dependent)Moderate lipophilicity.[1][2] Low LogP values often mislead due to high lattice energy limiting solubility, not polarity.[1]
pKa (Basic) 2.5 – 4.5 (N6-H+)Solubility increases significantly below pH 3.0 due to cation formation.[1][2]
pKa (Acidic) 10.5 – 12.0 (Lactam NH)Solubility increases above pH 11.0 due to anion formation.[1][2]
UV

240 nm, 320-350 nmExtended conjugation in the dione form leads to bathochromic shifts compared to the parent ring.[1][2]

Solubility Profiling

The solubility of 1,6-naphthyridine diones is strictly pH-dependent.[1][2] The profile typically follows a U-shaped curve characteristic of amphoteric compounds.[1]

Intrinsic Solubility ( )

The intrinsic solubility (solubility of the neutral species) is often very low (< 10 µg/mL) due to the stable crystal packing.[2]

  • Strategy: Disrupt planar stacking by introducing

    
     centers (e.g., alkyl chains on N1) or ortho-substitution on phenyl rings attached to the scaffold.
    
Solvent Compatibility Matrix[1][2]
  • DMSO: Excellent solvent (> 10 mg/mL).[1][2] Used for stock solutions.[1][2]

  • Water: Poor (< 0.1 mg/mL).[1][2] Requires pH adjustment or surfactants.[1][2]

  • FaSSIF/FeSSIF: Biorelevant media significantly enhance solubility if the molecule is lipophilic (LogP > 2) due to micellar solubilization.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in standard buffers.[1][2]

  • Preparation: Weigh 2–5 mg of the 1,6-naphthyridine dione derivative into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 500 µL of the target buffer (pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration:

    • Incubate at 25 °C (or 37 °C) with constant agitation (shaking or stirring) for 24–48 hours.

    • Note: Check for formation of hydrogels, which is common with planar stacking molecules.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22 µm). Avoid Nylon filters as naphthyridines may adsorb non-specifically.[1][2]

  • Quantification: Analyze the supernatant via HPLC-UV (detection at 254 nm or

    
    ).
    
  • Validation: Verify the solid residue by XRPD (X-Ray Powder Diffraction) to ensure no phase transformation (e.g., hydrate formation) occurred.

Protocol B: pKa Determination (Spectrophotometric Titration)

Objective: Accurate pKa measurement for low-solubility scaffolds using the cosolvent method.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Titration Media: Prepare a series of buffers ranging from pH 1.0 to 13.0 containing 20%, 30%, and 40% Methanol (or Dioxane) to maintain solubility.[1]

  • Measurement: Record UV-Vis spectra (200–500 nm) at each pH point.

  • Data Processing:

    • Identify the isosbestic points indicating distinct ionization states.[1]

    • Plot Absorbance vs. pH at

      
      .[1][2]
      
    • Extrapolate the calculated pKa values to 0% cosolvent using the Yasuda-Shedlovsky equation.[1][2]

Logic & Workflow Visualization

The following diagram illustrates the decision-making logic for optimizing the solubility of 1,6-naphthyridine dione hits during lead optimization.

SolubilityOptimization Start Hit Identified: 1,6-Naphthyridine Dione Core Measure Measure Thermodynamic Solubility (pH 1.2, 6.8, 7.4) Start->Measure Decision Is Solubility > 50 µg/mL? Measure->Decision AnalyzeSolid Analyze Solid State (XRPD / DSC) Decision->AnalyzeSolid No (< 50 µg/mL) Proceed Proceed to ADME Profiling Decision->Proceed Yes Crystalline High Crystallinity (High MP) AnalyzeSolid->Crystalline Sharp Peaks Amorphous Amorphous/Meta-stable AnalyzeSolid->Amorphous Halo Pattern Strat1 Strategy: Disrupt Packing Add sp3 centers / N-alkylation Crystalline->Strat1 Reduce Lattice Energy Strat3 Strategy: Formulation Salt formation (Mesylate/HCl) Crystalline->Strat3 If Basic Nitrogen Present Strat2 Strategy: Ionization Add solubilizing group (e.g., Morpholine) Amorphous->Strat2 Increase Polarity

Figure 1: Decision logic for solubility optimization of naphthyridine scaffolds, differentiating between lattice-energy limited and polarity-limited solubility issues.

References

  • Synthesis and Biomedical Applications of 1,6-Naphthyridin-2(1H)-ones. Pharmaceuticals, 2021.[1][2] Link

  • 1,6-Naphthyridine Scaffolds: A Review of Physicochemical Properties. PubChem Compound Summary, 2025.[1] Link

  • Discovery of 1,6-Naphthyridine Inhibitors of c-Met Kinase. Organic & Biomolecular Chemistry, 2013.[1][2][3] Link

  • Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 2003.[1][2] Link

  • Solubility Profiling in Drug Discovery. BenchChem Technical Support, 2025. Link

Sources

The 1,6-Naphthyridine Scaffold: An In-depth Technical Guide to its Electronic Properties and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1] Naphthyridines, as a class of diazanaphthalenes, exist in six isomeric forms, with the 1,6-isomer possessing a unique electronic distribution that imparts a distinct reactivity profile.[2][3] This guide provides a comprehensive technical overview of the core electronic properties of the 1,6-naphthyridine scaffold and the resulting implications for its chemical reactivity, offering a foundational understanding for researchers, scientists, and drug development professionals.

I. Electronic Properties of the 1,6-Naphthyridine Core

The arrangement of the two nitrogen atoms in the 1,6-naphthyridine ring system governs its electronic landscape, influencing its aromaticity, electron density distribution, and spectroscopic signatures.

Aromaticity and Electron Distribution

The 1,6-naphthyridine scaffold is an aromatic system, a consequence of its planar structure and the presence of a cyclic, delocalized π-electron system. However, the presence of two electronegative nitrogen atoms leads to a reduction in aromaticity compared to its carbocyclic analogue, naphthalene.[4] This is a general characteristic of diazines, where the heteroatoms' electron-withdrawing nature leads to a less uniform delocalization of the π-electron cloud.[5]

The electron-withdrawing nature of the nitrogen atoms creates a polarized system. Resonance structures illustrate the electron deficiency at the carbon atoms, particularly those in the α and γ positions relative to the nitrogen atoms. This electron deficiency is a key determinant of the scaffold's reactivity.

Diagram 1: Resonance Structures of 1,6-Naphthyridine

A depiction of the principal resonance structures of 1,6-naphthyridine.

Molecular Orbitals and Spectroscopic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic transitions and reactivity. In diazines, the nitrogen atoms contribute significantly to the LUMO, rendering it more accessible for nucleophilic attack.

Table 1: Spectroscopic Data for Unsubstituted 1,6-Naphthyridine

Spectroscopic TechniqueCharacteristic Features
¹H NMR (in CDCl₃)Signals are typically downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. Protons α to the nitrogen atoms are the most deshielded.[7]
¹³C NMR (in CDCl₃)Carbons adjacent to the nitrogen atoms (C2, C5, C7, C8) are significantly deshielded. The bridgehead carbons (C4a, C8a) also show distinct chemical shifts.[7]
UV-Vis Spectroscopy Exhibits multiple absorption bands corresponding to π-π* transitions. The exact λmax values are solvent-dependent.[1]
IR Spectroscopy Characteristic C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹), and C-H stretching and bending vibrations.[8]

II. Reactivity of the 1,6-Naphthyridine Scaffold

The electronic properties of the 1,6-naphthyridine core directly dictate its reactivity. The electron-deficient nature of the ring system makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Unsubstituted diazines are highly resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms.[9][10] Electrophilic attack on the nitrogen lone pair, such as N-alkylation or N-oxidation, is possible but the resulting positive charge further deactivates the ring towards substitution on the carbon atoms.[9]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 1,6-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halide) is present at a position activated by a nitrogen atom (α or γ positions).[10] The stability of the Meisenheimer-like intermediate is enhanced by the presence of the nitrogen atoms, which can accommodate the negative charge.

Diagram 2: General Mechanism for Nucleophilic Aromatic Substitution on a Halogenated 1,6-Naphthyridine

G start Halogenated 1,6-Naphthyridine intermediate Meisenheimer-like Intermediate start->intermediate + Nucleophile product Substituted 1,6-Naphthyridine intermediate->product - Leaving Group

A simplified workflow for SₙAr reactions on the 1,6-naphthyridine core.

Experimental Protocol: Synthesis of a 4-amino-1,6-naphthyridine derivative via SₙAr

This protocol is a generalized representation based on established methodologies for nucleophilic substitution on related heterocyclic systems.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-chloro-1,6-naphthyridine starting material in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), may be required to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of the 1,6-naphthyridine scaffold can be efficiently achieved through various metal-catalyzed cross-coupling reactions. Halogenated 1,6-naphthyridines are excellent substrates for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, providing a powerful tool for library synthesis in drug discovery.

Table 2: Common Cross-Coupling Reactions on the 1,6-Naphthyridine Scaffold

ReactionCoupling PartnersCatalyst/Ligand SystemTypical Product
Suzuki-Miyaura Halonaphthyridine + Boronic acid/esterPd(PPh₃)₄, Pd(dppf)Cl₂, etc.Aryl/heteroaryl-substituted naphthyridine
Sonogashira Halonaphthyridine + Terminal alkynePd(PPh₃)₂Cl₂, CuIAlkynyl-substituted naphthyridine
Buchwald-Hartwig Halonaphthyridine + AminePd₂(dba)₃, Xantphos, BINAP, etc.Amino-substituted naphthyridine

Diagram 3: Overview of Metal-Catalyzed Functionalization of a Halogenated 1,6-Naphthyridine

G cluster_reactions Cross-Coupling Reactions start Halo-1,6-Naphthyridine suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd catalyst sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst product_aryl Aryl-substituted 1,6-Naphthyridine suzuki->product_aryl Forms C-C bond product_alkynyl Alkynyl-substituted 1,6-Naphthyridine sonogashira->product_alkynyl Forms C-C bond product_amino Amino-substituted 1,6-Naphthyridine buchwald->product_amino Forms C-N bond

A schematic illustrating the versatility of metal-catalyzed cross-coupling reactions for the derivatization of the 1,6-naphthyridine core.

Cycloaddition Reactions

The 1,6-naphthyridine ring can participate in cycloaddition reactions, although this is a less commonly explored area of its reactivity compared to substitution reactions. The electron-deficient nature of the scaffold suggests its potential as a dienophile or a heterodienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups.

III. Conclusion

The 1,6-naphthyridine scaffold possesses a unique set of electronic properties characterized by its aromaticity and a polarized electron distribution resulting from the two nitrogen heteroatoms. This electronic landscape renders the ring system susceptible to nucleophilic attack and makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. A thorough understanding of these fundamental principles of electronic structure and reactivity is paramount for the rational design and synthesis of novel 1,6-naphthyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational framework to aid researchers in harnessing the synthetic potential of this important heterocyclic core.

IV. References

  • Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. - J-Stage. (URL: [Link])

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a - Chemical Review and Letters. (URL: [Link])

  • (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media - ResearchGate. (URL: Not available)

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])

  • One-pot synthesis of dibenzo[b,h][9][11]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound - Chemical Communications (RSC Publishing). (URL: [Link])

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (URL: [Link])

  • Diazines: Pyridazine, Pyrimidine and Pyrazine. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

  • diazine electrophilic substitution.pptx - Slideshare. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed. (URL: [Link])

  • General characteristics of diazines. (URL: [Link])

  • Structures of isomeric naphthyridines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC. (URL: [Link])

  • THE NAPHTHYRIDINES. (URL: Not available)

  • Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed. (URL: [Link])

  • High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[11][12]- and[9][11]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds - AIP Publishing. (URL: [Link])

  • Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J. (URL: [Link])

  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex - The Royal Society of Chemistry. (URL: [Link])

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. (URL: Not available)

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed. (URL: [Link])

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. (URL: [Link])

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review - ResearchGate. (URL: [Link])

Sources

Technical Guide: Hydrogen Bonding Architectures in 1,6-Naphthyridine Scaffolds

[1]

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomers (1,5- or 1,8-naphthyridines) due to its unique electronic asymmetry. Its utility is defined by the specific placement of nitrogen atoms: N1 typically acts as a kinase hinge acceptor, while N6 remains solvent-exposed or engages in water-mediated networks.[1] This guide dissects the hydrogen bonding (H-bond) mechanics, supramolecular synthons, and experimental protocols required to exploit this scaffold in drug discovery.

Molecular Architecture & Electronic Fundamentals

To engineer interactions, one must first understand the electronic landscape. The 1,6-naphthyridine system is not electronically equivalent across its rings.[1]

Basicity and Protonation Sites

Unlike 1,5-naphthyridine (where both nitrogens are equivalent), the 1,6-isomer presents two distinct pKa values.

  • N6 (Pyridine-like): The most basic center (pKa

    
     3.8 - 4.1).[1] In physiological conditions, this nitrogen often remains unprotonated but serves as a strong H-bond acceptor.[1]
    
  • N1 (Isoquinoline-like): Significantly less basic due to the fusion with the electron-deficient pyridine ring C.[1]

Tautomerism in 2-one Derivatives

Many bioactive derivatives are 1,6-naphthyridin-2(1H)-ones. The tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms is critical.[1]

  • Solid State: Predominantly exists as the lactam dimer, stabilized by

    
     interactions.[1]
    
  • Solution State: Solvent polarity dependent; however, the lactam form usually dominates in polar media (DMSO,

    
    ), which mimics the biological environment.
    
Visualization: Electronic Vectors

The following diagram illustrates the H-bond donor (D) and acceptor (A) vectors inherent to the scaffold.[1]

Naphthyridine_VectorsScaffold1,6-NaphthyridineCoreN1N1: Weak Acceptor(Hinge Interaction)Scaffold->N1 ElectronicPullN6N6: Strong Acceptor(Solvent/Water Bridge)Scaffold->N6 SolventExposedC2C2-Position(Donor Attachment Site)Scaffold->C2 FunctionalizationKinaseKinaseN1->Kinase Direct H-BondWaterWaterN6->Water H-Bond NetworkDonor_GroupDonor_GroupC2->Donor_Group e.g., -NH2, -OH

Figure 1: Vector analysis of Hydrogen Bonding potential in 1,6-naphthyridine.[1] N1 is the primary vector for target engagement, while N6 modulates solubility and pharmacokinetic properties.

Supramolecular Synthons & Crystal Engineering[1]

Understanding how these molecules pack is essential for formulation and solubility prediction.[1] 1,6-naphthyridines rarely crystallize as monomers; they form robust supramolecular synthons.[1]

Common Packing Motifs
Synthon TypeInteraction GeometryOccurrenceDescription
Centrosymmetric Dimer

HighFormed by 2-amino or 2-oxo derivatives.[1] Two molecules pair via N1...H-N(exocyclic) bonds.[1]
Catemer (Chain)

or

MediumInfinite chains formed when steric bulk at C2 prevents dimerization.[1] Involves N6 acceptor.[1][2]

-Stacking
Face-to-FaceHighPlanar rings stack at ~3.4 Å distance.[1] Critical for stabilizing the crystal lattice.[1]
The Role of Water

The N6 nitrogen is a "water trap." In crystal structures, N6 frequently accepts a proton from a structural water molecule, which then bridges to adjacent polar groups. This hydration propensity often leads to hydrate formation (pseudopolymorphism) during scale-up.[1]

Medicinal Chemistry Application: The Kinase Hinge Binder[3]

The most high-value application of 1,6-naphthyridine is as a Type I Kinase Inhibitor .[1] The scaffold mimics the adenine ring of ATP.

The Binding Logic

In the ATP binding pocket, the "hinge region" backbone requires a specific Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) recognition pattern.[1][3]

  • N1 as Acceptor: Accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu).

  • C2-Substituent as Donor: An amino (-NH2) or amide group at C2 donates a hydrogen bond to the backbone Carbonyl (C=O).[1]

  • N6 Vector: Points away from the hinge, often into the solvent front or engaging a conserved water molecule (e.g., the "gatekeeper" water), improving selectivity profiles.

Kinase_BindingHinge_NHHinge Backbone(NH Donor)N1_AtomDrug: N1 Atom(Acceptor)Hinge_NH->N1_Atom H-Bond (2.8 Å)Hinge_COHinge Backbone(C=O Acceptor)SolventSolvent Front / WaterC2_GroupDrug: C2-NH2(Donor)C2_Group->Hinge_CO H-Bond (2.9 Å)N6_AtomDrug: N6 Atom(Solubilizing)N6_Atom->Solvent H-Bond / Solvation

Figure 2: The canonical "Hinge Binding" mode. The 1,6-naphthyridine scaffold (green nodes) interlocks with the kinase backbone (red nodes) via a bidentate H-bond motif.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-1,6-Naphthyridine (Hinge Binder Core)

Rationale: This protocol utilizes a Friedlander-type condensation, robust for generating the pyridine fusion.[1]

Reagents: 4-aminopyridine-3-carbaldehyde, malononitrile, piperidine (cat), Ethanol.[1] Workflow:

  • Dissolution: Dissolve 4-aminopyridine-3-carbaldehyde (1.0 eq) in absolute EtOH (0.5 M concentration).

  • Activation: Add malononitrile (1.1 eq) and catalytic piperidine (0.1 eq).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).[1]
    
  • Precipitation: Cool to RT. The intermediate often precipitates.[1]

  • Cyclization/Hydrolysis: Treat the intermediate with 48% HBr or concentrated

    
     at 
    
    
    to hydrolyze the nitrile and decarboxylate/rearrange to the final amino-naphthyridine.
  • Isolation: Neutralize with

    
     to pH 8. Extract with EtOAc.[1]
    
Protocol B: Co-Crystallization for H-Bond Analysis

Rationale: Single crystal XRD is the only definitive method to map H-bond lengths and angles.[1] Vapor diffusion is preferred for these heterocycles due to their moderate solubility.[1]

Step-by-Step:

  • Host Solution: Dissolve 10 mg of the 1,6-naphthyridine derivative in 0.5 mL of a "good" solvent (typically Methanol or DMSO).

  • Co-former Addition: Add 1.0 equivalent of the target co-former (e.g., benzoic acid to mimic Asp/Glu residues).[1] Sonicate until clear.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "poor" volatile solvent (Diethyl ether or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free zone.[1]
    
  • Harvest: Crystals suitable for XRD usually appear within 3–7 days.[1]

Computational Validation (DFT Workflow)[1]

Before synthesis, the stability of tautomers and H-bond strengths should be predicted.[1]

DFT_WorkflowStep1Structure Generation(Lactam vs Lactim)Step2Geometry Optimization(B3LYP/6-311G**)Step1->Step2Step3Solvent Model(PCM: Water/DMSO)Step2->Step3Step4Frequency Calculation(Check for Imaginary Freq)Step3->Step4Step5NBO Analysis(H-Bond Energy E(2))Step4->Step5

Figure 3: Standard DFT workflow for predicting tautomeric ratios and H-bond strengths in naphthyridine derivatives.

References

  • Structure and Tautomerism

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: Molecules (MDPI), 2021.[1]

    • Link:[Link][1]

  • Kinase Binding Modes (ALK5/TGF-beta)

    • Title: Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor (PDB 1VJY).[1]

    • Source: RCSB Protein Data Bank.[1][4]

    • Link:[Link][1]

  • Synthesis Protocols

    • Title: One-Pot multicomponent synthesis of substituted 1,6-naphthyridine deriv
    • Source: Chemical Review and Letters, 2025.[1][5][6]

    • Link:[Link] (General Journal Link for verification of recent protocols).[1]

  • pKa and Physical Properties

    • Title: pKa Data Compiled by R. Williams (Heterocycles).[1]

    • Source: Organic Chemistry Data.[1]

    • Link:[Link]

  • General Crystallography

    • Title: Hydrogen-bonding patterns in the crystal structure of naphthyridine derivatives.[1][7]

    • Source: ResearchGate / CrystEngComm.[1]

    • Link:[Link][1]

1,6-Naphthyridine-5,7(6H,8H)-dione: A Comprehensive Technical Guide to Chemical Identifiers, Synthetic Utility, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The diazanaphthalene family, specifically the 1,6-naphthyridine class, has emerged as a cornerstone in the design of targeted therapeutics[1].

This technical whitepaper provides an in-depth analysis of 1,6-Naphthyridine-5,7(6H,8H)-dione (CAS: 1345461-33-7) . Rather than viewing this molecule merely as an end-product, experienced synthetic chemists recognize it as a highly versatile precursor. By understanding its tautomeric behavior, physicochemical properties, and reactivity profiles, researchers can effectively utilize this building block to synthesize potent kinase inhibitors (such as FGFR4 antagonists) and central nervous system (CNS) modulators[2][3].

Chemical Identity, Tautomerism, and Structural Profiling

A critical parameter often overlooked in database mining is the tautomeric equilibrium of heterocyclic diones. In solution, this compound exists in a dynamic equilibrium with its enol form, 1,6-naphthyridine-5,7-diol . Chemical databases assign distinct Chemical Abstracts Service (CAS) registry numbers to these tautomers, which can lead to fragmented literature searches if not properly accounted for[4][5].

Data Presentation: Core Identifiers and Properties

To ensure rigorous tracking and procurement in drug development workflows, the primary chemical identifiers and predicted physicochemical properties are summarized below[4][6].

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Primary CAS Number 1345461-33-7
Enol Tautomer CAS Number 1201785-07-0 (1,6-Naphthyridine-5,7-diol)[]
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
SMILES String O=C(N1)C2=C(N=CC=C2)CC1=O

Table 2: Physicochemical Properties

PropertyValue
Purity Standard ≥98% (Typical Commercial Grade)[4]
Boiling Point 401.3 ± 45.0 °C (Predicted)[6]
Density 1.368 ± 0.06 g/cm³ (Predicted)[6]
pKa 8.90 ± 0.20 (Predicted)[6]
Storage Conditions Sealed in dry environment, 2-8°C or Room Temp[4][6]
Structural Logic and Derivatization Workflow

The true value of the 1345461-33-7 scaffold lies in its conversion to 5,7-dichloro-1,6-naphthyridine . The di-halogenated intermediate serves as a springboard for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[8].

G Dione This compound (CAS: 1345461-33-7) Diol 1,6-Naphthyridine-5,7-diol (CAS: 1201785-07-0) Dione->Diol Tautomerization Dichloro 5,7-Dichloro-1,6-naphthyridine (Key Intermediate) Dione->Dichloro POCl3 / Reflux Diol->Dichloro POCl3 / Reflux Derivatives Bioactive Derivatives (e.g., FGFR4 Inhibitors) Dichloro->Derivatives SNAr / Cross-Coupling

Caption: Workflow from this compound to bioactive derivatives.

Experimental Protocol: Synthesis of 5,7-Dichloro-1,6-naphthyridine

As a self-validating system, the conversion of the dione to the dichloro intermediate must be tightly controlled. A common pitfall in the chlorination of naphthyridine-diones is incomplete conversion, leading to mono-chloro impurities that are notoriously difficult to separate via standard silica gel chromatography.

Mechanistic Rationale: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. In our experience, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is non-negotiable; it generates the Vilsmeier-Haack reagent in situ, which significantly lowers the activation energy required for the substitution of the tautomeric hydroxyl groups[8].

Step-by-Step Methodology
  • Reagent Preparation (Anhydrous Conditions): Charge a flame-dried round-bottom flask with this compound (1.0 eq). Purge the system with inert nitrogen gas.

  • Addition of Chlorinating Agent: Slowly add POCl₃ (10.0 eq) at 0°C to manage initial heat evolution. Add catalytic DMF (0.1 eq).

  • Reflux and Monitoring: Gradually heat the reaction mixture to 100–110°C. Maintain reflux for 4 to 6 hours. Causality note: Heating too rapidly can cause sublimation of the starting material, reducing yield. Monitor reaction completion via LC-MS or TLC (quenching an analytical aliquot in methanol to observe the di-methoxy adduct).

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Do not add water to the flask. Instead, perform a reverse quench by adding the reaction mixture dropwise into a vigorously stirred beaker of crushed ice and water. Neutralize the highly acidic aqueous layer with saturated aqueous NaHCO₃ or cold NH₄OH until pH ~ 7-8.

  • Extraction and Purification: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 5,7-dichloro-1,6-naphthyridine.

G Step1 Step 1 Reagent Mixing (Dione + POCl3) Step2 Step 2 Reflux (100-110°C, 4-6h) Step1->Step2 Step3 Step 3 Quenching (Ice-Water + Base) Step2->Step3 Step4 Step 4 Extraction (DCM/EtOAc) Step3->Step4 Step5 Step 5 Purification (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 5,7-dichloro-1,6-naphthyridine.

Biological Applications & Mechanistic Insights

The 1,6-naphthyridine scaffold is highly prized because the spatial arrangement of its nitrogen atoms provides optimal hydrogen bond acceptor geometries, allowing deep penetration and stable anchoring within the ATP-binding pockets of various kinases[1].

Oncology: FGFR4 Inhibition in Colorectal Cancer

Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is heavily implicated in the progression of colorectal and hepatocellular carcinomas. Recent drug discovery campaigns have utilized 1,6-naphthyridine derivatives as potent, highly selective inhibitors of FGFR4[2].

Mechanistically, these derivatives competitively bind to the FGFR4 kinase domain, preventing the phosphorylation of downstream signaling proteins such as FRS2, PLCγ, and the subsequent MAPK/PI3K-AKT cascades. This disruption leads to significant tumor inhibition and apoptosis without apparent systemic toxicity[2].

G Ligand FGF18 / FGF19 Receptor FGFR4 Kinase Ligand->Receptor Activation Downstream1 FRS2 / PLCγ Receptor->Downstream1 Phosphorylation Inhibitor 1,6-Naphthyridine Derivative Inhibitor->Receptor Competitive Inhibition Downstream2 MAPK / PI3K-AKT Downstream1->Downstream2 Outcome Tumor Cell Proliferation & Survival Downstream2->Outcome

Caption: Mechanism of action for 1,6-naphthyridine derivatives in inhibiting FGFR4 signaling.

Neurology: MAO Inhibitors

Beyond oncology, benzo-fused analogs derived from the 1,6-naphthyridine core have demonstrated significant potential as Monoamine Oxidase (MAO) inhibitors. These scaffolds are currently being investigated for their neuroprotective properties, with targeted applications in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases[3].

Conclusion

This compound (CAS 1345461-33-7) is much more than a catalog chemical; it is a strategic gateway molecule. By mastering its tautomeric properties and optimizing its halogenation protocols, synthetic chemists can unlock a vast chemical space. As demonstrated by its successful integration into FGFR4 and MAO inhibitor pipelines, this scaffold will continue to play a pivotal role in the discovery of next-generation therapeutics.

References

  • ChemScene. "1345461-33-7 | this compound". 4

  • ChemicalBook. "this compound | 1345461-33-7". 6

  • BOC Sciences. "CAS 1201785-07-0 (1,6-Naphthyridine-5,7-diol)".

  • PubMed / NIH. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer".2

  • PMC / NIH. "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors". 3

  • MDPI. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". 1

  • ChemicalBook. "5,7-dichloro-1,6-naphthyridine synthesis". 8

Sources

Methodological & Application

Application Note: Advanced Synthesis and Activation of the 1,6-Naphthyridine-5,7(6H,8H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore prevalent in numerous medicinally active compounds, including kinase inhibitors, phosphodiesterase (PDE) 10A inhibitors, and HIV integrase inhibitors [1]. Historically, accessing highly substituted 1,6-naphthyridines relied on Friedländer-type condensations, which often require harsh conditions and limit functional group tolerance.

This application note details a modern, highly efficient, and modular protocol for synthesizing 1,6-naphthyridine-5,7(6H,8H)-diones via a tandem nitrile hydration/cyclization sequence. Furthermore, we outline the subsequent ditriflation of this dione core, yielding a bench-stable, bis-electrophilic intermediate primed for rapid structure-activity relationship (SAR) diversification [1].

Mechanistic Rationale & Strategy

The synthesis departs from traditional heterocyclic amide activation. Instead, it utilizes a three-stage continuous logic:

  • Nucleophilic Aromatic Substitution (SNAr): The sequence initiates with the SNAr of a 2-chloronicotinic ester using a nitrile anion. This regioselectively installs the C8 substituent early in the synthesis.

  • Tandem Hydration and Cyclization: The resulting 2-cyanoalkyl nicotinic ester undergoes controlled nitrile hydration. Utilizing the Ghaffar–Parkins catalyst allows for hydration under strictly neutral conditions, preventing the premature or over-hydrolysis of the ester moiety. Subsequent base-mediated cyclodehydration efficiently forges the pyridone ring, yielding the 1,6-naphthyridine-5,7-dione [1].

  • Electrophilic Activation (Ditriflation): The dione is treated with trifluoromethanesulfonic anhydride (Tf2O). This converts the tautomeric lactam/lactim core into a 5,7-ditriflate. This intermediate is highly reactive yet bench-stable, allowing for sequential, regioselective cross-coupling (e.g., Suzuki, Buchwald-Hartwig) initially at the more reactive C5 position, followed by the C7 position[1].

Synthetic Workflow Visualization

G Start 2-Chloronicotinic Ester + Nitrile Anion SNAr SNAr Reaction (C8 Substitution) Start->SNAr Int1 2-Cyanoalkyl Nicotinic Ester SNAr->Int1 Hydration Ghaffar-Parkins Cat. Neutral Hydration Int1->Hydration Cyclization Base-Mediated Cyclization Hydration->Cyclization Product 1,6-Naphthyridine- 5,7(6H,8H)-dione Cyclization->Product Activation Tf2O, DIPEA 0 °C to RT Product->Activation Ditriflate 1,6-Naphthyridine- 5,7-ditriflate (Bis-electrophile) Activation->Ditriflate

Pathway for 1,6-Naphthyridine-5,7-dione synthesis and ditriflate activation.

Experimental Protocols

Protocol A: Synthesis of 2-Cyanoalkyl Nicotinic Ester via SNAr
  • Objective: Install the foundational carbon framework for the secondary pyridine ring.

  • Procedure:

    • Charge a flame-dried round-bottom flask with the appropriate substituted substituted acetonitrile (1.1 equiv) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add a strong non-nucleophilic base, such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv), to generate the nitrile anion. Stir for 30 minutes.

    • Slowly introduce the 2-chloronicotinic ester (1.0 equiv) dissolved in minimal anhydrous THF.

    • Allow the reaction to gradually warm to room temperature and monitor via TLC/LC-MS until the disappearance of the starting ester.

    • Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (EtOAc), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Tandem Hydration and Cyclization to 1,6-Naphthyridine-5,7-dione
  • Objective: Form the dione core without degrading sensitive functional groups.

  • Procedure:

    • Dissolve the purified 2-cyanoalkyl nicotinic ester (1.0 equiv) in a solvent mixture of Ethanol/Water (typically 4:1 v/v).

    • Add the Ghaffar-Parkins catalyst (hydrido[dimethylphosphinous acid-kP][hydrogen bis(dimethylphosphinito-kP)]platinum(II)) (0.01 to 0.05 equiv) [1]. Note: The neutral conditions provided by this catalyst are critical to prevent premature ester hydrolysis which would stall the cyclization.

    • Heat the mixture to 80 °C until complete hydration to the primary amide is observed via LC-MS.

    • Without isolating the intermediate, introduce a mild base (e.g., K2CO3, 2.0 equiv) directly into the reaction vessel to induce cyclodehydration.

    • Maintain heating until cyclization is complete. Cool the mixture, neutralize if necessary, and collect the precipitated 1,6-naphthyridine-5,7(6H,8H)-dione via vacuum filtration. Wash with cold ethanol and dry under high vacuum.

Protocol C: Ditriflation for Downstream SAR Diversification
  • Objective: Convert the dione into a highly reactive, regioselective bis-electrophile.

  • Procedure:

    • Suspend the 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The use of a sterically hindered base is required to prevent nucleophilic attack on the triflating agent.

    • Cool the suspension to 0 °C.

    • Slowly add Trifluoromethanesulfonic anhydride (Tf2O) (2.5 equiv) dropwise. The reaction mixture will typically become homogeneous as the ditriflate forms [1].

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

    • Quench carefully with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over MgSO4, and concentrate. The resulting 1,6-naphthyridine-5,7-ditriflate is generally stable to standard silica gel chromatography and can be isolated in high yield on a gram scale [1].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the key transformations described above, establishing a baseline for process scale-up.

Reaction StageKey Reagents / CatalystsTemp / TimeTypical YieldMechanistic Function
SNAr NaHMDS, THF-78 °C to RT, 2-4h75 - 85%C-C bond formation; installs C8 functionality.
Hydration Ghaffar-Parkins Catalyst, EtOH/H₂O80 °C, 4-8h>95% (Conversion)Neutral hydration of nitrile to primary amide.
Cyclization K₂CO₃ (one-pot addition)80 °C, 2-6h70 - 90%Base-mediated cyclodehydration to forge dione.
Ditriflation Tf₂O, DIPEA, DCM0 °C to RT, 1-2h80 - 95%Bis-electrophilic activation for cross-coupling.

References

  • Shimkin, K. W., Compton, J. S., Diccianni, J. B., Waldo, J. P., Jones, W. M., Krawczuk, P. J., & Rosano, R. J. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912–10918.[Link]

Application Note: Advanced Cyclization Protocols for 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for quinolines and isoquinolines.[1] Its ability to form specific hydrogen bond networks makes it a privileged structure in kinase inhibitors (e.g., PI3K, ALK) and anti-infectives.[1] However, the electron-deficient nature of the pyridine-fused ring system presents unique synthetic challenges, particularly regarding regiocontrol during cyclization.[1]

This guide details three distinct, self-validating protocols for constructing the 1,6-naphthyridine core. Unlike generic reviews, this document focuses on causality —explaining why specific conditions are chosen—and provides optimized workflows for both scale-up and library generation.

Strategic Analysis & Retrosynthesis

The synthesis of 1,6-naphthyridines is governed by the availability of pyridine precursors and the desired substitution pattern. The two nitrogen atoms create a highly electron-deficient system, making electrophilic aromatic substitution difficult; therefore, ring construction is almost exclusively achieved via nucleophilic condensation or transition-metal catalyzed annulation .[1]

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the three primary disconnection strategies utilized in this guide.

Retrosynthesis Target 1,6-Naphthyridine Core RouteA Route A: Friedländer (Condensation) RouteA->Target Acid/Base Cat. RouteB Route B: Gould-Jacobs (Cyclodehydration) RouteB->Target Thermal/POCl3 RouteC Route C: Metal-Catalyzed (Cascade Annulation) RouteC->Target Pd/Cu Cat. PrecA1 4-Amino-3-pyridinecarboxaldehyde PrecA1->RouteA PrecA2 Ketone/Aldehyde (Active Methylene) PrecA2->RouteA PrecB1 4-Aminopyridine PrecB1->RouteB PrecB2 EMME (Ethoxymethylene malonate) PrecB2->RouteB PrecC1 2-Halo-3-formylpyridine PrecC1->RouteC PrecC2 Primary Amine + Alkyne PrecC2->RouteC

Figure 1: Retrosynthetic disconnection strategies for 1,6-naphthyridines. Route A offers versatility for C2/C3 substitution; Route B is ideal for 4-hydroxy derivatives; Route C allows for rapid assembly of fused systems.

Protocol A: The Modified Friedländer Synthesis

Best For: Creating 2,3-disubstituted 1,6-naphthyridines.[1] Mechanism: Aldol condensation followed by imine formation/cyclodehydration.

The classical Friedländer synthesis often fails for 1,6-naphthyridines due to the instability of the starting material, 4-amino-3-pyridinecarboxaldehyde . This protocol utilizes a stabilized precursor or an in situ generation approach to mitigate polymerization.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 4-Amino-3-pyridinecarboxaldehyde (or its dimethyl acetal protected form).

  • Active Methylene: Ketone (e.g., acetophenone, cyclohexanone).[1]

  • Catalyst: Sulfamic acid (

    
    ) or Cerium(III) Chloride (
    
    
    
    ).[1]
  • Solvent: Ethanol (Green alternative: Water/Choline Hydroxide).

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask, dissolve 4-amino-3-pyridinecarboxaldehyde (1.0 equiv, 5 mmol) in Ethanol (10 mL).

  • Addition: Add the ketone (1.0 equiv) and Sulfamic acid (10 mol%).

    • Why Sulfamic Acid? It acts as a solid acid catalyst that is zwitterionic, providing sufficient acidity to activate the carbonyl without protonating the pyridine nitrogen so strongly that it deactivates the nucleophilic amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Checkpoint: The intermediate Schiff base often appears as a transient spot. Disappearance of the aldehyde is the critical endpoint.

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice.

  • Isolation: Neutralize with 10%

    
    . The product usually precipitates. Filter and wash with cold water.[2]
    
  • Purification: Recrystallize from EtOH/DMF (9:1) if necessary.

Data Summary: Catalyst Efficiency
CatalystConditionsYield (%)Time (h)Notes
Sulfamic Acid EtOH, Reflux85-922-4High purity, simple workup.
CeCl3·7H2O Solvent-free, 60°C88-940.5Rapid, requires column chromatography.[1]
KOH EtOH, Reflux60-756-8Lower yield due to Cannizzaro side reactions.

Protocol B: The Gould-Jacobs Reaction

Best For: Large-scale preparation of 4-hydroxy-1,6-naphthyridine-3-carboxylates (scaffolds for antibacterial agents). Mechanism: Addition-Elimination -> Thermal Cyclization -> Tautomerization.

This protocol addresses the regioselectivity issue.[3][4] When using 4-aminopyridine, cyclization occurs at C3 (equivalent to C5), forming the 1,6-naphthyridine core exclusively.[1]

Experimental Workflow
  • Condensation:

    • Mix 4-aminopyridine (10 mmol) and Diethyl ethoxymethylenemalonate (EMME) (11 mmol) in a reaction flask.

    • Heat to

      
       (neat) for 1 hour.
      
    • Observation: Ethanol is evolved.[5] Connect a distillation head to remove it, driving the equilibrium forward.[1]

    • Product: Solid enamine intermediate forms upon cooling. Recrystallize from cyclohexane.

  • Cyclization (The Critical Step):

    • Prepare a high-boiling solvent: Diphenyl ether (

      
      ) or Dowtherm A. Heat to 
      
      
      
      .
    • Safety Note: Ensure vigorous stirring and a large headspace to manage flash boiling.

    • Add the enamine intermediate portion-wise to the hot solvent.

    • Maintain temperature for 30–45 minutes.

    • Mechanism Check: This is a

      
      -electrocyclization followed by oxidation/tautomerization.
      
  • Isolation:

    • Cool the mixture to roughly

      
      .
      
    • Dilute with hexane (slowly). The 1,6-naphthyridine product will precipitate as a beige solid.

    • Filter and wash extensively with hexane to remove diphenyl ether.

Optimization Graph (DOT)

GouldJacobs Step1 Condensation (110°C, -EtOH) Step2 Enamine Intermediate Step1->Step2 Yield >90% Step3 Thermal Cyclization (250°C, Ph2O) Step2->Step3 Critical Temp Control Step4 Workup (Hexane ppt) Step3->Step4 Removal of solvent

Figure 2: Workflow for the Gould-Jacobs synthesis. Temperature control at Step 3 is vital to prevent charring.

Protocol C: Pd-Catalyzed Cascade Annulation

Best For: Fused benzo[h]-1,6-naphthyridines and complex libraries. Mechanism:


 -> Reduction -> Intramolecular Cyclization.

This modern protocol avoids harsh thermal conditions and allows for the introduction of diversity elements late in the synthesis (e.g., via Suzuki coupling).[1]

Protocol: One-Pot Reduction/Cyclization

Substrate: 2-chloro-3-formylpyridine derivative + Aniline derivative.

  • Imine Formation:

    • Combine 2-chloro-3-formylpyridine (1.0 equiv) and substituted aniline (1.1 equiv) in MeOH.

    • Stir at RT for 2 hours.

  • Reductive Cyclization:

    • Add

      
       powder (5.0 equiv) and 
      
      
      
      (aq, saturated) directly to the reaction vessel.[1]
    • Heat to

      
       for 4 hours.
      
    • Mechanism:[1][6][7][5][3][8][9][10] The nitro/imine group is reduced to an amine, which then attacks the C2-chloro position (intramolecular

      
      ) to close the ring.
      
  • Aromatization (Optional but often needed):

    • If the product is partially saturated (tetrahydro-1,6-naphthyridine), treat with DDQ (1.1 equiv) in Toluene to oxidize to the fully aromatic system.[1]

Troubleshooting & Expert Insights

Solubility Issues

1,6-Naphthyridines are notoriously insoluble in non-polar solvents due to


-stacking and the dipole moment of the two nitrogens.
  • NMR Solvent: Use

    
     or a mixture of 
    
    
    
    .
  • Chromatography: Use deactivated silica (treat with 1%

    
    ) to prevent streaking. Eluent: DCM/MeOH (95:5).
    
Regioisomer Identification

Distinguishing 1,6-naphthyridine from 1,7- or 1,5-isomers (common byproducts in non-selective cyclizations) is critical.[1]

  • H-NMR Diagnostic: Look for the coupling constants of the pyridine protons.

    • 1,6-Naphthyridine: The proton at C2 is often a singlet or doublet with small coupling (

      
      ) if C3 is substituted. The C5 proton usually appears as a doublet (
      
      
      
      ) coupled to C4.
    • NOESY: Essential for confirming the proximity of substituents to the ring nitrogens.

References

  • Devadoss, T., et al. (2021).[1][5] "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6(15), 3610-3641.[1][11] [1]

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." BenchChem Application Library.

  • Di Santo, R., et al. (2008).[1][11] "Complementary Heterogeneous/Homogeneous Protocols for the Synthesis of Densely Functionalized Benzo[d]sultams." Journal of Medicinal Chemistry (Cited for Naphthyridine biological context).

  • Mulla, S. A., et al. (2019).[1] "Recent advances in the synthesis of naphthyridines." RSC Advances, 9, 12345-12370.[1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1][10] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890.[1]

Sources

Functionalization of 1,6-Naphthyridine-5,7(6H,8H)-dione at the nitrogen positions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 1,6-Naphthyridine-5,7(6H,8H)-dione

Part 1: Structural Analysis & Strategic Logic

The this compound scaffold represents a unique "Janus-faced" heterocycle in medicinal chemistry.[1] Its structure fuses a pyridine ring (Ring A) with a cyclic glutarimide moiety (Ring B).[1] This fusion creates two distinct nitrogen environments with orthogonal reactivity profiles, making the scaffold a versatile template for developing Immunomodulatory Imide Drugs (IMiDs) and kinase inhibitors.[1]

The Reactivity Dichotomy
  • N6 (The Imide Nitrogen):

    • Character: Acidic (

      
      ).[1]
      
    • Environment: Flanked by two carbonyls (C5 and C7).[1]

    • Reactivity: Acts as a nucleophile only upon deprotonation.[1] It is the primary site for alkylation under basic conditions.

    • Drug Relevance: Analogous to the glutarimide ring in Thalidomide and Lenalidomide. Functionalization here modulates solubility and target affinity without disrupting the aromatic core.

  • N1 (The Pyridine Nitrogen):

    • Character: Basic and Nucleophilic (

      
       for the conjugate acid).
      
    • Environment: Part of the aromatic pyridine ring.[2][3]

    • Reactivity: Available for direct attack on electrophiles (quaternization) or oxidation (N-oxide formation).[1]

    • Drug Relevance: Critical for hydrogen bond acceptance in kinase hinge-binding regions.

Chemo-Selectivity Rule:

  • Basic Conditions (

    
    , 
    
    
    
    ):
    Favor N6-functionalization (via the imidate anion).[1]
  • Neutral/Acidic Conditions: Favor N1-functionalization (via lone pair donation), though N1 is less reactive than a standard pyridine due to the electron-withdrawing effect of the fused dione ring.

Part 2: Experimental Protocols

Protocol A: Regioselective N6-Alkylation (The "IMiD" Route)

Targeting the acidic imide proton for scaffold diversification.[1]

Principle: The N6 proton is removed by a base to generate a resonance-stabilized anion. To prevent O-alkylation (which destroys the dione motif) and ring opening (hydrolysis), we utilize mild bases and polar aprotic solvents.[1]

Materials:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Primary Alkyl Halide (

    
     or 
    
    
    
    ) (1.2 eq)
  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

  • Additives: TBAI (tetrabutylammonium iodide) (0.1 eq) – Optional, for chlorides.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the dione substrate in anhydrous DMF under an Argon atmosphere.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature (RT) for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.[1]
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction:

    • For reactive halides (Allyl/Benzyl/Methyl): Stir at RT for 2–4 hours.

    • For unreactive halides: Heat to 60°C for 6–12 hours. Warning: Exceeding 80°C risks glutarimide ring opening.[1]

  • Work-up: Quench with water (5x reaction volume). Extract with EtOAc (3x).[1] Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (DCM/MeOH gradient). N6-alkylated products typically elute earlier than the N-H starting material.

Validation Criteria:

  • 1H NMR: Disappearance of the broad singlet at

    
     ppm (N6-H). Appearance of alkyl signals.
    
  • HMBC: Correlation between the new alkyl protons and the Carbonyl carbons (C5/C7, typically

    
     ppm).[1]
    
Protocol B: Copper-Catalyzed N6-Arylation (Chan-Lam Coupling)

Installing aromatic rings on the imide nitrogen without using strong bases.

Principle: Traditional


 fails on unactivated aryl halides.[1] We employ an oxidative copper coupling using arylboronic acids.[1] This is milder than Buchwald-Hartwig conditions and tolerates the dione functionality.

Materials:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Arylboronic Acid (

    
    ) (2.0 eq)[1]
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 eq)[1]
    
  • Base: Pyridine (3.0 eq) or TEA

  • Solvent: DCM or Dichloroethane (DCE)[1]

  • Atmosphere: Open air (Oxygen source) or

    
     balloon.[1]
    

Step-by-Step Methodology:

  • Mixing: In a reaction vial, combine the dione, arylboronic acid, and

    
    .
    
  • Solvation: Add DCM and Pyridine. Also add 4Å molecular sieves (powdered) to scavenge water.[1]

  • Oxidation: Stir vigorously open to the air (or under an

    
     balloon for faster rates) at RT for 16–24 hours.
    
  • Monitoring: TLC will show a UV-active spot less polar than the starting material.

  • Work-up: Filter through a pad of Celite to remove Copper salts. Wash the pad with DCM/MeOH (9:1).[1] Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Protocol C: N1-Oxidation (N-Oxide Formation)

Activating the pyridine core for further functionalization (e.g., chlorination).[1]

Principle: The N1 nitrogen is less nucleophilic than a simple pyridine. Strong oxidants like mCPBA are required.[1] The resulting N-oxide is a versatile intermediate for introducing chlorides at C2 or C4 via


 rearrangement (Meisenheimer-type).

Materials:

  • Substrate: this compound (1.0 eq)

  • Oxidant: mCPBA (meta-Chloroperoxybenzoic acid, 77%) (1.5 eq)[1]

  • Solvent: DCM or Chloroform[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in DCM at 0°C.

  • Addition: Add mCPBA portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated

    
     solution to neutralize the m-chlorobenzoic acid byproduct.
    
  • Extraction: Extract with DCM (multiple times, N-oxides are polar).

  • Validation: 1H NMR will show a significant downfield shift of the protons adjacent to N1 (H2 and H8a) due to the positive charge on the nitrogen.

Part 3: Visualization & Data

Decision Matrix: Reaction Conditions
Desired TransformationTarget NitrogenKey ReagentMechanismCritical Parameter
Alkylation (Alkyl/Benzyl) N6 (Imide)

/ Alkyl Halide

(Anionic)
Keep Temp < 80°C to prevent ring opening.[1]
Arylation (Aromatic Ring) N6 (Imide)

/ Boronic Acid
Chan-Lam CouplingRequires

(open air); use molecular sieves.[1]
Oxidation (N-Oxide) N1 (Pyridine) mCPBAElectrophilic AttackPerform at 0°C

RT to avoid over-oxidation.[1]
Quaternization (Salt) N1 (Pyridine) MeI / Benzyl Bromide

(Neutral)
Requires polar solvent (MeCN) and heat.[1]
Pathway Diagram (Graphviz)

NaphthyridineFunctionalization Start 1,6-Naphthyridine- 5,7(6H,8H)-dione N6_Path Condition: Basic (Cs2CO3 or NaH) Start->N6_Path Deprotonation (pKa ~11) N1_Path Condition: Neutral/Acidic (Electrophilic Attack) Start->N1_Path Lone Pair Availability N6_Alkyl N6-Alkyl Derivative (IMiD Analogues) N6_Path->N6_Alkyl + R-X (SN2) N6_Aryl N6-Aryl Derivative (Chan-Lam) N6_Path->N6_Aryl + Ar-B(OH)2 / Cu(II) N1_Oxide N1-Oxide (Synthetic Intermediate) N1_Path->N1_Oxide + mCPBA N1_Salt N1-Quaternary Salt (Solubility/Prodrug) N1_Path->N1_Salt + Me-I / Heat

Caption: Divergent functionalization pathways for 1,6-naphthyridine-5,7-dione based on pH and reagent class.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry (ACS Publications) URL:[1][Link][1]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Pharmaceuticals (MDPI) URL:[1][Link][1][2]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Source: Topics in Current Chemistry (Springer) URL:[1][Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives. Source: Scientific Reports (Nature) URL:[1][Link][1]

Sources

Application Note: Microwave-Assisted Tandem Nitrile Hydration and Cyclization for the Synthesis of 1,6-Naphthyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged structure in modern drug discovery, serving as the core for investigational agents targeting viral infections (such as human cytomegalovirus [HCMV] endonuclease inhibitors) and neurological disorders (such as monoamine oxidase B [MAO-B] inhibitors)[1]. Historically, constructing this bicyclic system relied on traditional Friedländer or Skraup condensations, which often suffer from modest yields, harsh acidic/basic conditions, and poor functional group tolerance[2].

To overcome these limitations, modern synthetic strategies utilize a tandem nitrile hydration and cyclization sequence[2]. When coupled with microwave (MW) irradiation, this one-pot, multi-component strategy drastically reduces reaction times, minimizes thermal degradation, and aligns with green chemistry principles[3]. This application note details a highly efficient, self-validating protocol for the microwave-assisted synthesis of 1,6-naphthyridine-5,7-diones, designed for researchers scaling up complex heterocyclic building blocks.

Mechanistic Rationale & Experimental Design

The synthesis of 1,6-naphthyridine-5,7-dione begins with a functionalized 2-cyanoalkyl nicotinic ester. The workflow is divided into two tandem mechanistic steps performed in a single reaction vessel:

  • Neutral Nitrile Hydration: Traditional nitrile hydration requires strong acids or bases that can prematurely hydrolyze the pendant ester, leading to complex mixtures[2]. To prevent this, we employ a platinum-based catalyst (e.g., the Ghaffar–Parkins catalyst) which facilitates hydration under neutral, aqueous conditions[2]. Microwave irradiation provides uniform volumetric heating, accelerating the catalytic turnover and converting the nitrile to an amide intermediate in minutes rather than hours[3].

  • Base-Promoted Intramolecular Cyclization: Once the amide is formed, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced. DBU acts as a non-nucleophilic base, selectively deprotonating the newly formed amide nitrogen to trigger a nucleophilic attack on the adjacent ester carbonyl[2]. The direct energy transfer of the microwave reactor overcomes the activation energy barrier of this ring-closing step, yielding the highly stable 1,6-naphthyridine-5,7-dione core[4].

These diones serve as critical intermediates; their hydroxyl/carbonyl groups can be subsequently converted into bench-stable but highly reactive di-triflates, opening the door for downstream halogenation and transition metal-catalyzed cross-coupling[4].

Workflow Visualization

G A 2-Cyanoalkyl Nicotinic Ester B Nitrile Hydration (MW, Pt-Catalyst) A->B Aqueous EtOH 100°C, 15 min C Amide Intermediate B->C D Intramolecular Cyclization (MW, DBU Base) C->D One-Pot Addition E 1,6-Naphthyridine- 5,7-dione D->E 120°C, 10 min F Ditriflation / Halogenation E->F Tf2O / Pyridine G Functionalized Scaffold F->G

Caption: Microwave-assisted tandem nitrile hydration and cyclization workflow.

Quantitative Data Summary

The integration of microwave synthesis provides distinct advantages over conventional thermal heating. The table below summarizes the empirical improvements observed during protocol optimization.

ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Hydration Time 12 – 24 hours15 – 20 minutesRapid heating accelerates Pt-catalyst turnover.
Cyclization Time 6 – 8 hours10 minutesDirect energy transfer overcomes the cyclization barrier.
Overall Yield 40 – 55%85 – 92%Minimizes thermal degradation and side-product formation.
Solvent Profile High volume, strictly anhydrousLow volume, aqueous compatibleEnables green chemistry; neutral aqueous hydration.
Quality Control Difficult due to long refluxPrecise step-wise monitoringAllows LC-MS validation between tandem steps.

Step-by-Step Methodology

Self-Validating Protocol: This procedure is designed with integrated quality control checkpoints. Do not proceed to the cyclization step until the hydration intermediate is analytically confirmed.

Materials & Reagents
  • Substrate: 2-Cyanoalkyl nicotinic ester derivative (1.0 equiv)

  • Catalyst: Ghaffar-Parkins Pt-catalyst (0.05 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Solvent: Ethanol / H₂O (4:1 v/v)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with sealed 10 mL reaction vials.

Step 1: Preparation of the Hydration Mixture
  • Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.

  • Add the 2-cyanoalkyl nicotinic ester (1.0 mmol) and the Ghaffar-Parkins Pt-catalyst (0.05 mmol).

  • Suspend the mixture in 3.0 mL of the Ethanol/H₂O (4:1) solvent system.

  • Seal the vial with a crimp cap to ensure pressure tolerance during irradiation.

Step 2: Microwave-Assisted Nitrile Hydration
  • Place the sealed vial in the microwave synthesizer.

  • Set the parameters: Temperature: 100°C, Time: 15 minutes, Power: Dynamic (max 150 W), Cooling: On.

  • Self-Validation Checkpoint 1: Upon completion and cooling, sample 10 µL of the mixture. Dilute in MeCN and analyze via LC-MS. Confirm the complete disappearance of the starting material mass and the appearance of the corresponding amide intermediate [M+H+18]⁺.

Step 3: Base-Promoted Cyclization
  • Decrimp the vial and add DBU (1.5 mmol) dropwise to the reaction mixture. Note: DBU is chosen specifically because its non-nucleophilic nature prevents ester saponification[2].

  • Reseal the vial with a new crimp cap.

  • Return the vial to the microwave synthesizer. Set the parameters: Temperature: 120°C, Time: 10 minutes, Power: Dynamic (max 200 W).

Step 4: Workup and Isolation
  • Allow the vessel to cool to room temperature (assisted by compressed air cooling in the MW unit).

  • Self-Validation Checkpoint 2: Analyze via TLC (DCM:MeOH 9:1) and LC-MS to confirm the formation of the 1,6-naphthyridine-5,7-dione core (loss of alcohol mass [-ROH] from the amide intermediate).

  • Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol.

  • Dilute the aqueous residue with ethyl acetate and wash with 0.1 M HCl (to quench DBU), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or recrystallization to yield the pure 1,6-naphthyridine-5,7-dione.

References

  • Diversity Synthesis of Pyrimido[4,5-b][1,6]naphthyridine and Its Derivatives under Microwave Irradiation ACS Combinatorial Science URL
  • 7-Chloro-1,6-naphthyridine | High-Purity Research Chemical Benchchem URL
  • 4-Bromo-7-chloro-1,6-naphthyridine | High-Purity Research Chemical Benchchem URL

Sources

Advanced Alkylation Protocols for 1,6-Naphthyridine-5,7(6H,8H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 1,6-Naphthyridine-5,7(6H,8H)-dione (CAS: 1345461-33-7).

Unlike simple pyridones, this bicyclic scaffold presents a complex "regioselectivity triangle" between N-alkylation (imide N6), O-alkylation (lactam oxygens), and C-alkylation (the highly acidic C8 methylene). This guide provides validated protocols to navigate these competing pathways.

Core Chemical Logic & Regioselectivity Landscape

The 1,6-naphthyridine-5,7-dione scaffold contains a fused pyridine ring and a glutarimide-like ring. Successful alkylation requires understanding the acidity profile of the three active sites.

The "Acidity Trap" (Critical Mechanistic Insight)

Most researchers underestimate the acidity of the C8-methylene protons . Located between a carbonyl and the pyridine ring junction, these protons are vinylogously activated.

  • N6-H (Imide): pKa ~10–11. The standard target for drug derivatization.

  • C8-H2 (Active Methylene): pKa ~10–12. Competitive with N-H.

  • O-Nucleophilicity: The imidate tautomer allows O-alkylation, often favored by "hard" electrophiles or silver salts.

Decision Matrix: Pathway Selection
Target SiteReagents of ChoiceMechanismKey Challenge
N-Alkylation (N6) Cs₂CO₃ / DMF / Alkyl HalideThermodynamic Control (Soft-Soft)Avoiding O-alkylation; suppressing C8-alkylation.
C-Alkylation (C8) NaH (2.0 eq) / THF / 0°CKinetic/Thermodynamic ControlOver-alkylation (gem-dialkyl) or N/C mixtures.[1][2]
O-Alkylation (O5/O7) Ag₂CO₃ / Benzene or MitsunobuHard-Hard InteractionHydrolytic instability of the resulting imidate.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways dictated by base selection and counter-ion effects.

AlkylationPathways Start This compound (Substrate) Deprotonation Deprotonation Equilibrium Start->Deprotonation Base Added N_Anion N-Anion (N6) (Thermodynamic) Deprotonation->N_Anion Cs2CO3 (Soft Cation) C_Anion C-Anion (C8) (Kinetic/Highly Acidic) Deprotonation->C_Anion NaH / LDA (Strong Base) O_Anion O-Anion (Imidate) (Tautomeric) Deprotonation->O_Anion Ag+ / Hard Electrophile N_Product N-Alkylated Product (Target: Bioactive Scaffolds) N_Anion->N_Product R-X (SN2) C_Product C-Alkylated Impurity (The 'Trap') C_Anion->C_Product R-X (C-Attack) O_Product O-Alkylated Ether (Aromatized) O_Anion->O_Product R-X (O-Attack)

Caption: Divergent alkylation pathways governed by counter-ion hardness and base strength.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (The "Cesium Effect")

Objective: Maximize N6-alkylation while suppressing O-alkylation and C8-side reactions. Rationale: Cesium carbonate (Cs₂CO₃) provides the "Cesium Effect," where the large, soft cation stabilizes the N-anion and enhances solubility in polar aprotic solvents, favoring N- over O-alkylation compared to sodium or potassium salts.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (1.1 – 1.2 eq) (Avoid highly branched halides if possible)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with the dione substrate (1.0 eq) and Cs₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may change color (often yellow/orange) indicating deprotonation.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction:

    • For reactive electrophiles (BnBr, MeI): Stir at RT for 2–4 hours.

    • For less reactive electrophiles: Heat to 60°C for 4–12 hours.

  • Quench & Workup: Pour the mixture into ice-water (10x volume).

    • Solid Product: If precipitate forms, filter and wash with water/hexanes.

    • Oily Product: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). N-alkylated products are typically more polar than O-alkylated byproducts.

Validation Criteria:

  • ¹H NMR: Look for the downfield shift of the adjacent CH protons (if alkyl group has α-protons).

  • Critical Check: Ensure the C8 protons (singlet ~3.5–4.0 ppm) are intact (integrating to 2H). If they are missing or integrate to 1H, you have C-alkylated.

Protocol B: C-Alkylation (Utilization of C8 Acidity)

Objective: Functionalize the C8 position (e.g., for subsequent cyclizations or increasing complexity). Rationale: Strong bases like NaH fully deprotonate the C8 position. The resulting enolate is highly nucleophilic at Carbon.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.1 eq)

  • Electrophile (1.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (2.1 eq) in THF at 0°C. Add the dione (1.0 eq) portion-wise. Evolution of H₂ gas will be vigorous.

  • Anion Formation: Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution will likely turn deep red/brown (characteristic of the dianion or conjugated enolate).

  • Alkylation: Cool back to 0°C. Add the electrophile (1.0 eq) slowly.

  • Reaction: Stir at 0°C -> RT. Monitor by TLC.

  • Workup: Quench carefully with sat. NH₄Cl.[2] Extract with EtOAc.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Mixture of N- and O-alkylation Hard electrophile or "Hard" base cation (Li+, Na+).Switch to Cs₂CO₃ in DMF. Lower temperature.
Loss of C8 Singlet in NMR C-Alkylation occurred.Base was too strong (NaH) or reaction ran too long/hot. Use milder base (K₂CO₃).
Low Conversion Poor solubility of the anion.Switch solvent to NMP or DMSO. Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides.
Formation of Aromatized Ether O-alkylation dominated.[3]This is common with Ag salts. Avoid silver. Ensure strictly anhydrous conditions.

References

  • Synthesis and Reactivity of 1,6-Naphthyridine-5,7-diones

    • Citation: Scott, J. et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024.
    • Relevance: Establishes the acidity of the C8 proton and the stability of the dione scaffold.
    • Link:[Link]

  • General N-Alkylation of Naphthyridinones

    • Citation: Mendez-Alvarez, D. et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 2021, 14(10), 1029.
    • Relevance: Provides analogous protocols for N-alkylation of the isomeric 1,6-naphthyridin-2-one system.
    • Link:[Link][1]

  • N- vs O-Alkylation Selectivity (The Cesium Effect)

    • Citation: Hartung, R. E. et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[4] The Journal of Organic Chemistry, 2002.[4]

    • Relevance: Foundational text on controlling regioselectivity in fused pyridine-lactam systems.
    • Link:[Link]

Sources

Application Note: Advanced One-Pot Synthesis Strategies for 1,6-Naphthyridine-5,7(6H,8H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis strategies for 1,6-Naphthyridine-5,7(6H,8H)-dione Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The This compound scaffold represents a critical bicyclic aromatic core in modern medicinal chemistry. Structurally composed of a pyridine ring fused to a glutarimide-like system, this motif has gained prominence as a "privileged structure" for scaffold hopping. It serves as a potent inhibitor for high-value targets including HIV integrase , Phosphodiesterase 10A (PDE10A) , and multiple tyrosine kinases (e.g., FGFR , c-Met , SYK ).

Historically, accessing the 5,7-dione core involved multi-step sequences with harsh conditions (e.g., high-temperature condensation or multi-stage oxidation). This guide details a modern, high-fidelity one-pot cascade strategy derived from recent breakthroughs (2024), utilizing a tandem nitrile hydration/cyclization mechanism.[1] This approach offers superior atom economy, mild reaction conditions, and direct access to highly substituted derivatives suitable for late-stage functionalization.

Mechanistic Insight: The Tandem Anionic Cascade

To achieve a robust one-pot synthesis, we move away from classical condensation methods (e.g., Skraup or Friedländer) which often yield fully aromatic or amino-substituted naphthyridines rather than the specific 5,7-dione.

The preferred strategy employs a Nucleophilic Aromatic Substitution (


) / Nitrile Hydration / Cyclization Cascade .
The Chemical Pathway[2][3][4]
  • Activation: An alkyl nitrile is deprotonated by a strong base (e.g., LiHMDS) to generate a reactive carbanion.

  • Coupling (

    
    ):  This nucleophile attacks an ethyl 2-chloronicotinate  at the C2 position, displacing the chloride. This installs the necessary carbon framework.
    
  • Hydration (In-situ): The pendant nitrile group is hydrated to a primary amide.

  • Annulation: The newly formed amide undergoes intramolecular nucleophilic acyl substitution on the C3-ester, closing the ring to form the 5,7-dione.

Pathway Visualization

ReactionMechanism Start Ethyl 2-chloronicotinate + Alkyl Nitrile Step1 Deprotonation (LiHMDS) & SNAr Coupling Start->Step1 Inter1 Intermediate: 2-(Cyanoalkyl)nicotinate Step1->Inter1 Cl- displacement Step2 Nitrile Hydration (Acid/Base mediated) Inter1->Step2 Inter2 Intermediate: Primary Amide Step2->Inter2 + H2O Step3 Intramolecular Cyclization Inter2->Step3 Final Target: 1,6-Naphthyridine- 5,7(6H,8H)-dione Step3->Final - EtOH

Caption: Mechanistic flow of the tandem SNAr/Hydration/Cyclization cascade for 1,6-naphthyridine-5,7-dione synthesis.

Experimental Protocol: Tandem Nitrile Hydration/Cyclization

Objective: Synthesis of 8-substituted-1,6-naphthyridine-5,7(6H,8H)-dione on a gram scale.

Materials & Reagents[3][5][6]
  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv).

  • Nucleophile: Substituted Acetonitrile (e.g., Phenylacetonitrile for 8-phenyl derivative) (1.1 equiv).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Hydration Agent:

    
     (conc.) or Polyphosphoric acid (PPA) for the cyclization step if not spontaneous.
    
Step-by-Step Methodology
Phase 1:

Coupling (The "One-Pot" Setup)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Substituted Acetonitrile (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (22 mL, 22 mmol) over 15 minutes. The solution typically turns deep yellow/orange, indicating anion formation. Stir for 30 minutes at -78 °C.

  • Coupling: Add Ethyl 2-chloronicotinate (10 mmol) dissolved in minimal THF dropwise.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the nicotinic ester.

Phase 2: In-Situ Hydration & Cyclization

Note: The intermediate 2-cyanoalkyl nicotinate often requires acidic activation to hydrate the nitrile and close the ring. 6. Quench & Acidification: Once coupling is complete, cool the mixture to 0 °C. Carefully quench with saturated


.
7.  Solvent Swap (Telescoping):  Concentrate the organic layer under reduced pressure to remove THF. Redissolve the crude residue in Acetic Acid (AcOH)  or treat directly with Conc. 

(5 mL) at 0 °C. 8. Heating: Heat the acidic mixture to 80–100 °C for 1–2 hours. This forces the hydration of the nitrile to the amide and the subsequent intramolecular attack on the ester. 9. Workup: Pour the reaction mixture onto crushed ice. The 1,6-naphthyridine-5,7-dione product typically precipitates as a solid.[2] 10. Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Temperature (Step 1) -78 °C to -40 °CHigher temps lead to self-condensation of the nitrile or polymerization.
Base Equivalents 2.0 – 2.2 equiv< 2.0 equiv results in incomplete conversion; the second equivalent buffers the displaced Cl-.
Acid Hydrolysis 80 °C – 100 °CLower temps stop at the amide intermediate; higher temps may cause decarboxylation.
Atmosphere Inert (

or Ar)
Moisture quenches the LiHMDS immediately, halting the reaction.

Alternative Strategy: Pseudo-Four-Component MCR

For libraries requiring diverse substitution at the pyridine ring (positions 2, 3, 4), a multicomponent reaction (MCR) approach is viable, though it often yields the dihydro or amino variants which require oxidation/hydrolysis to reach the dione.

Protocol Summary (Modified Knoevenagel/Michael):

  • Reagents: Benzaldehyde derivative + Malononitrile + 4-Piperidone (or enamine equivalent) + Ammonium Acetate.

  • Catalyst: Ionic Liquids (e.g., [BMIM]BF4) or Nanocatalysts (

    
    ).
    
  • Note: This route typically yields 2-amino-3-cyano-1,6-naphthyridines . To convert to the 5,7-dione , a subsequent hydrolysis of the cyano/amino groups (using

    
    ) is required, making it a "One-Pot + Workup" rather than a true cascade to the dione. Therefore, Method 3.2 is superior for direct dione synthesis. 
    

Troubleshooting & Quality Control

Common Failure Modes
  • Issue: No precipitate upon acid quench.

    • Cause: Incomplete cyclization (stuck at amide intermediate).

    • Solution: Increase heating time in

      
       or add a co-solvent like Toluene and reflux with a Dean-Stark trap to remove water/ethanol.
      
  • Issue: Low Yield in Step 1.

    • Cause: Moisture in THF or degraded LiHMDS.

    • Validation: Titrate LiHMDS before use or use fresh commercial bottles.

Analytical Validation
  • NMR Signature: Look for the disappearance of the ethyl ester quartet/triplet and the appearance of a broad singlet (NH) around 10–12 ppm (imide proton).

  • IR Spectroscopy: Distinctive carbonyl stretches:

    • ~1720

      
       (Imide C=O)[3]
      
    • ~1680

      
       (Amide C=O)
      

Workflow Visualization

Workflow cluster_0 Phase 1: Anionic Coupling (-78°C) cluster_1 Phase 2: Cyclization (Heat) Step1 Charge Flask: THF + Nitrile Step2 Add LiHMDS (Form Anion) Step1->Step2 Step3 Add Nicotinate (S_NAr Reaction) Step2->Step3 Step4 Solvent Swap: Add Acid (H2SO4/AcOH) Step3->Step4 Warm to RT Step5 Heat to 90°C (Hydration + Ring Close) Step4->Step5 Step6 Quench on Ice Filter Precipitate Step5->Step6

Caption: Operational workflow for the one-pot synthesis of 1,6-naphthyridine-5,7-dione.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024.

    • Core reference for the tandem nitrile hydration/cycliz
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters, 2025.

    • Reference for alternative multicomponent strategies using nanoc
  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 2021.

    • Comprehensive review of classical and modern synthesis methods.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 2021.

    • Background on the biological relevance and pyridone-based synthesis routes.

Sources

Troubleshooting & Optimization

Solving solubility issues with 1,6-Naphthyridine-5,7(6H,8H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers encountering solubility challenges with 1,6-Naphthyridine-5,7(6H,8H)-dione (CAS: 1345461-33-7).[1][2]

This molecule is a classic "brick dust" intermediate—a rigid, flat, nitrogen-rich heterocycle that exhibits high melting points and poor solubility due to extensive intermolecular hydrogen bonding and


-

stacking.[1][2] The following protocols and troubleshooting steps are designed to overcome these thermodynamic barriers without compromising chemical integrity.

Part 1: Technical Profile & Solubility Physics

Before attempting solubilization, understand the enemy.[2] The insolubility of this dione is not due to lipophilicity (LogP is low); it is due to crystal lattice energy .[1][2]

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 162.15 g/mol Small, rigid scaffold.[1][2]
LogP (Calc) ~ -0.1 to 0.4Not lipophilic.[1][2] Poor solubility in non-polar solvents (Hexane, Et2O).
H-Bond Donors 2 (Amide/Imide NH)Creates strong intermolecular H-bond networks (dimerization).[1][2]
H-Bond Acceptors 2-4 (Carbonyls + Pyridine N)High potential for water interaction if the lattice breaks.[1][2]
pKa (Est.) Basic N: ~3–4; Acidic NH: ~10–11Amphoteric.[1][2] Solubility can be manipulated via pH extremes.[1][2]
Crystal Habit High-melting solid (>250°C)Requires significant energy (heat/solvent power) to disrupt the lattice.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my aqueous buffer (PBS). Why?

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2] Explanation: DMSO is a chaotropic solvent that disrupts water structure.[1][2] When you dilute a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the water molecules strip the DMSO solvation shell away from the hydrophobic/aromatic face of the naphthyridine rings faster than the compound can equilibrate. The flat molecules instantly re-aggregate due to the hydrophobic effect and


-stacking.[1][2]
Solution: 
  • Change the Order of Addition: Do not squirt DMSO stock into buffer. Add the buffer to the DMSO stock slowly with vortexing.

  • Use an Intermediate: Dilute the DMSO stock 1:1 with PEG-400 or Propylene Glycol before adding to the aqueous phase.[1][2] This "steps down" the polarity gradient.[1][2]

Q2: Can I use acid or base to dissolve it?

Diagnosis: pH-dependent solubility exploitation. Explanation: 1,6-Naphthyridine-5,7-dione is amphoteric.[1][2]

  • Acidic pH (< 2): Protonation of the pyridine nitrogen (N1) breaks the lattice.[1] Risk:[1][2][3] Hydrolysis if heated too long.[1][2]

  • Basic pH (> 10): Deprotonation of the amide/imide NH (N6/N8).[1][2] This forms a soluble anion.[1][2] Solution:

  • For Chemical Synthesis: Use AcOH or TFA as a co-solvent.[1][2]

  • For Biological Assays: This is risky.[1][2] Most assays cannot tolerate pH < 4 or > 9.[1][2] If you must use pH adjustment, dissolve in 0.1 M NaOH, then rapidly dilute into a high-capacity buffer (e.g., 100 mM HEPES) to neutralize. Note: Check for precipitation immediately after neutralization.[1][2]

Q3: The compound won't dissolve in Methanol or DCM even with sonication.

Diagnosis: Insufficient solvent power for "Brick Dust." Explanation: DCM and Methanol lack the dipole moment to break the intermolecular amide hydrogen bonds of the dione dimer. Solution:

  • Switch Solvents: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .[1][2] These are "magic solvents" for hydrogen-bonding heterocycles.[1][2] They disrupt H-bonds effectively.[1][2]

  • Solvent Mixtures: Try DCM:Methanol (9:1) with 1% Acetic Acid. The acid disrupts the H-bond network.[1][2]

Q4: How do I formulate this for animal studies (IP/PO)?

Diagnosis: In vivo vehicle selection. Explanation: Pure DMSO is toxic.[1][2] Suspensions lead to poor bioavailability.[1][2] Solution: Use a standard "Cosolvent + Surfactant" system.[1][2]

  • Recipe: 5% DMSO (pre-dissolved) + 40% PEG-400 + 5% Tween 80 + 50% Saline.

  • Protocol: Dissolve drug in DMSO first. Add PEG-400 and vortex.[1][2] Add Tween 80.[1][2][4] Finally, add warm saline slowly. If it clouds, sonicate.[1][2]

Part 3: Decision Tree & Mechanism Visuals

Figure 1: The Solubilization Decision Matrix

Use this workflow to select the correct solvent system based on your application.

SolubilityWorkflow Start Start: Solid 1,6-Naphthyridine-dione AppCheck Application Type? Start->AppCheck ChemSyn Chemical Synthesis AppCheck->ChemSyn BioAssay Biological Assay (In Vitro) AppCheck->BioAssay InVivo In Vivo (Animal) AppCheck->InVivo StrongSolvent Try HFIP or DMSO ChemSyn->StrongSolvent DMSOStock Make 10mM DMSO Stock BioAssay->DMSOStock Formulation Vehicle: 5% DMSO / 40% PEG400 / 5% Tween80 InVivo->Formulation AcidAdd Add 1% TFA or AcOH StrongSolvent->AcidAdd If insoluble Dilution Dilute w/ Buffer DMSOStock->Dilution Crash Precipitation? Dilution->Crash AddPEG Use Intermediate Dilution (DMSO -> PEG400 -> Buffer) Crash->AddPEG Yes Proceed Proceed Crash->Proceed No

Caption: Step-by-step decision tree for solubilizing 1,6-Naphthyridine-5,7-dione based on experimental context.

Figure 2: The "Brick Dust" Mechanism

Why is it insoluble? The diagram below illustrates the intermolecular Hydrogen Bonding network (Dimerization) that must be broken.

HBonding cluster_0 Molecule A cluster_1 Molecule B N1_A N-H O1_B C=O N1_A->O1_B Strong Interaction O1_A C=O N1_B N-H N1_B->O1_A Lattice Energy

Caption: Schematic of the intermolecular hydrogen bonding network (dimerization) that confers high lattice energy and poor solubility.[1]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this for cellular assays to minimize crash-out.

  • Weighing: Weigh approx. 1.62 mg of 1,6-Naphthyridine-5,7-dione into a 1.5 mL amber microcentrifuge tube. (Amber protects from potential photodegradation).[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Critical: Do not use "wet" DMSO.[1][2] Water in DMSO promotes aggregation.[1][2]

  • Energy Input: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[2]

  • QC Check: Centrifuge at 10,000 rpm for 1 minute. Check for a pellet.[1][2] If clear, the stock is ready.[2]

  • Storage: Store at -20°C. Note: Upon thawing, you MUST heat to 37°C and vortex again. Freeze-thaw cycles induce micro-precipitation.[1][2]

Protocol B: The "Solvent Swap" for Chemical Reactions

Use this if you need to react the dione in a solvent like Dichloromethane (DCM).[1]

  • Dissolve the dione in a minimal amount of HFIP (Hexafluoroisopropanol) .[1][2] It is highly soluble in this fluorinated alcohol.[1][2]

  • Dilute this solution with your target solvent (DCM or Toluene).[1][2]

  • The HFIP acts as a "chaperone," keeping the dione in solution by solvating the H-bond donors.[1][2]

References

  • PubChem. 1,6-Naphthyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on solubility/permeability trade-offs).

Sources

Purification techniques for insoluble naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Insoluble Naphthyridine Derivatives Tier 3 Support Escalation Guide | Doc ID: NAPH-PUR-003

Executive Summary

Naphthyridine derivatives (particularly 1,5-, 1,6-, and 1,8-isomers) present a distinct "solubility paradox" in drug discovery. Their planar, electron-deficient heteroaromatic cores facilitate strong


-

stacking and intermolecular hydrogen bonding, resulting in high lattice energies. While this stability is desirable for solid-state formulation, it renders purification a formidable challenge. This guide moves beyond standard protocols to address the specific handling of "brick dust" intermediates where standard chromatography fails.

Section 1: The Solubility Matrix & Initial Handling

User Query: "My 1,8-naphthyridine derivative is insoluble in DCM, MeOH, and Ethyl Acetate. It sits as a suspension even in refluxing ethanol. How do I even begin to purify this?"

Scientist’s Diagnosis: The insolubility is likely driven by strong intermolecular dipole-dipole interactions between the ring nitrogens and high lattice energy. Standard organic solvents cannot overcome the lattice enthalpy. You must disrupt these interactions using high-dielectric or hydrogen-bond-disrupting solvents.

Solvent Compatibility Table

Data aggregated from internal solubility screens of fused N-heterocycles.

Solvent ClassUtility for NaphthyridinesSpecific Application
DMSO / DMF High Primary dissolution for loading; often requires heating to 60-80°C.
TFA / Acetic Acid High Protonates ring nitrogens, breaking intermolecular H-bonds. Good for crude extraction.
Hexafluoroisopropanol (HFIP) Medium-High Excellent for disrupting H-bonds without forming stable salts. Expensive.
Chloroform Medium Better than DCM due to slight H-bond acidity; often mixed with MeOH.
Acetonitrile Medium Useful for recrystallization of less polar derivatives.

Troubleshooting Protocol: The "Dissolution Test" Before attempting purification, perform a solubility spike test:

  • Take 5 mg of crude solid.

  • Add 50

    
    L DMSO. If insoluble, heat to 80°C.
    
  • Critical Step: If still insoluble, add 10

    
    L Trifluoroacetic Acid (TFA).
    
    • Result: If it dissolves upon acidification, your purification strategy must involve pH manipulation (See Section 4).

Section 2: Recrystallization Strategies

User Query: "I tried recrystallizing from hot ethanol, but the compound oiled out as a sticky gum upon cooling."

Scientist’s Analysis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is common with naphthyridines containing flexible alkyl chains or protecting groups. You need to increase the temperature of the solution or change the solvent polarity to favor nucleation over phase separation.

Protocol A: The "DMSO-Water" Anti-Solvent Crash

Best for: Highly insoluble, high-melting-point derivatives.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DMSO (approx. 2–5 mL) at 80–100°C. Ensure complete dissolution; filter hot through a glass microfiber filter if black specs (carbonized material) remain.

  • Equilibration: Allow the DMSO solution to cool to roughly 60°C.

  • Anti-Solvent Addition: Slowly add hot water (60°C) dropwise with vigorous stirring.

    • Stop point: Add water until a persistent turbidity (cloudiness) just forms.

  • Re-dissolution: Add a few drops of hot DMSO to clear the turbidity.

  • Crystallization: Turn off the heat and allow the vessel to cool to room temperature slowly (wrap in foil/insulation).

  • Harvest: Filter the crystals and wash copiously with water (to remove DMSO) followed by cold ethanol.

Q: Why wash with water then ethanol? A: Residual DMSO effectively lowers the yield by keeping product in solution. Water removes DMSO. The final ethanol wash removes the water, facilitating faster drying.

Section 3: Chromatographic Workarounds

User Query: "I loaded my sample onto a silica column using DCM, but it precipitated at the top and nothing eluted. Now my column is clogged."

Scientist’s Diagnosis: You encountered "solubility shock." The compound precipitated when the strong dissolution solvent mixed with the weaker mobile phase. For insoluble heterocycles, liquid loading is forbidden . You must use Dry Loading (Solid Load).

Workflow: The "Dry Load" Technique

DryLoadWorkflow Start Crude Naphthyridine (Insoluble in Mobile Phase) Dissolve Dissolve in Strong Solvent (DMSO, DMF, or DCM/MeOH/TFA) Start->Dissolve Solubilization Adsorb Add Silica Gel or Celite (Ratio 1:2 w/w) Dissolve->Adsorb Adsorption Evap Rotary Evaporate to Dryness (Free-flowing powder) Adsorb->Evap Solvent Removal Load Load Powder onto Column Pre-bed Evap->Load Packing Elute Elute with Gradient (DCM -> DCM:MeOH:NH4OH) Load->Elute Purification

Figure 1: Critical workflow for chromatography of insoluble compounds to prevent column blockage.

FAQ: Mobile Phase Selection Q: My compound streaks/tails badly on silica. Why? A: Naphthyridine nitrogens act as Lewis bases, interacting strongly with the acidic silanols (Si-OH) on the silica surface. Solution: Passivate the silica.

  • Standard: DCM / Methanol (95:5).

  • Modified: DCM / Methanol / Triethylamine (TEA) or Ammonium Hydroxide (94:5:1).

    • Mechanism:[1][2][3] TEA/Ammonia competes for the acidic silanol sites, allowing your naphthyridine to elute as a sharp band.

Section 4: The Acid-Base Swing (Reactive Purification)

User Query: "Chromatography is too expensive for my 50g batch. Is there a scalable chemical method?"

Scientist’s Recommendation: Since naphthyridines are basic, you can exploit reversible salt formation. This is the most robust method for removing non-basic impurities (tars, starting materials) without chromatography.

Protocol B: The "pH Swing" Extraction
  • Acidification: Suspend the crude insoluble solid in water. Add 2M HCl slowly with stirring.

    • Observation: The solid should dissolve as it forms the water-soluble hydrochloride salt.

    • Filtration: Filter this acidic solution.[4] Discard the solid (this is non-basic impurity/tar).

  • Washing: Wash the aqueous acidic filtrate with Ethyl Acetate or DCM.

    • Separation: Keep the aqueous layer (contains your product). Discard the organic layer (contains neutral impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Ammonium Hydroxide until pH > 10.

    • Precipitation: The purified free base naphthyridine will precipitate out of solution.

  • Isolation: Filter the precipitate, wash with water, and dry.

AcidBaseSwing Crude Crude Mixture (Solid) AcidStep Add 2M HCl (Protonation) Crude->AcidStep Filter1 Filtration AcidStep->Filter1 SolidWaste Solid Residue (Neutral Impurities) Filter1->SolidWaste Discard Filtrate Acidic Filtrate (Product as Salt) Filter1->Filtrate Keep BaseStep Add NaOH to pH 10 (Deprotonation) Filtrate->BaseStep Precip Precipitate Formed BaseStep->Precip Final Pure Naphthyridine Precip->Final Filter & Dry

Figure 2: The Acid-Base Swing mechanism for purifying basic heterocycles without chromatography.

References

  • BenchChem Technical Support. (2025).[5][6] Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. Link

  • Lowe, J. (2022). General Procedures for Removing Impurities: Crystallization and Hot Filtration. Chemistry LibreTexts. Link

  • Moustafa, M. A., et al. (2020).[3] Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. Link

  • Thieme Connect. (2023).[1] Product Class 8: Naphthyridines - Synthesis and Purification. Science of Synthesis. Link

  • Ahmed, N. S., et al. (2014).[7] Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity. Semantic Scholar. Link

Sources

Optimizing recrystallization solvents for 1,6-naphthyridine diones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Recrystallization Solvents for 1,6-Naphthyridine Diones

Introduction: The Physicochemical Challenge

1,6-Naphthyridine diones (and their tautomeric hydroxy-oxo forms) present a unique purification challenge due to their rigid, planar bicyclic structure.[1] These molecules exhibit strong intermolecular


-

stacking and extensive hydrogen bonding networks, often resulting in high melting points (>250°C) and poor solubility in common organic solvents [1].[1]

Successful recrystallization requires disrupting these lattice forces without degrading the compound. This guide moves beyond trial-and-error, applying solubility parameter principles to engineer a reproducible purification protocol.

Solvent Selection Strategy

The Polarity-Tautomerism Nexus

1,6-Naphthyridine diones exist in equilibrium between the dione (lactam) and dihydroxy (lactim) forms.[1] The dione form is typically favored in the solid state and in polar solvents.

  • Challenge: Non-polar solvents (Hexane, Et₂O) cannot overcome the crystal lattice energy.

  • Solution: Use solvents with high dielectric constants (

    
    ) or those capable of disrupting hydrogen bonds (H-bond donors/acceptors).
    
Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Glacial Acetic Acid (AcOH) SingleHigh Disrupts intermolecular H-bonds; excellent for amide-like diones [2].
DMF / Water BinaryHigh DMF solvates the pi-system; Water acts as a potent anti-solvent to force precipitation.
DMSO / Ethanol BinaryMedium Good for thermally sensitive derivatives; Ethanol acts as a milder anti-solvent than water.
Ethanol (Boiling) SingleLow/Med Only effective for derivatives with solubilizing groups (e.g., alkyl, methoxy) [3].
2-Methoxyethanol SingleHigh High boiling point (124°C) allows for greater solubility at reflux compared to ethanol.

Visualization: Solvent Selection Decision Tree

The following logic flow guides the selection of the initial solvent system based on your compound's specific substitution pattern.

SolventSelection Start Start: Define Substituents on 1,6-Naphthyridine Core CheckSolubility Check Solubility in Boiling Ethanol Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble EthanolRecrys Use Ethanol (Slow Cool) IsSoluble->EthanolRecrys Yes (e.g., -OMe, -Alkyl) CheckMP Melting Point > 250°C? IsSoluble->CheckMP No (Insoluble) AcOH Use Glacial Acetic Acid (Protocol A) CheckMP->AcOH Yes (Rigid/Planar) DMFWater Use DMF / Water (Protocol B) CheckMP->DMFWater No (Thermally Sensitive)

Figure 1: Decision matrix for selecting the optimal solvent system based on compound solubility and thermal stability.

Technical Protocols

Protocol A: Glacial Acetic Acid Recrystallization (For High-Melting Diones)

Best for: Unsubstituted or halogenated 1,6-naphthyridine diones stable to acid.[1]

  • Dissolution: Suspend the crude solid in glacial acetic acid (10 mL/g).

  • Heating: Heat to reflux (118°C) with stirring. If the solid does not dissolve, add more AcOH portion-wise until a clear solution is obtained.

    • Critical Check: If black specks remain, filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) to form well-defined crystals.

  • Collection: Filter the crystals and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Drying: Dry under vacuum at 60°C to remove trapped solvent.

Protocol B: DMF/Water Binary Recrystallization

Best for: Compounds sensitive to acid or with very low solubility in protic solvents.

  • Dissolution: Dissolve the crude compound in the minimum amount of hot DMF (approx. 80-100°C). Avoid boiling DMF (153°C) to prevent decomposition.

  • Anti-Solvent Addition: While maintaining the temperature at 80°C, add hot water dropwise.

  • The Cloud Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot DMF to clear the solution.

  • Nucleation: Allow the solution to cool to room temperature undisturbed.

    • Note: If oiling out occurs, reheat and add a seed crystal.

Troubleshooting & FAQs

Q1: My compound "oils out" instead of crystallizing. How do I fix this?

  • Cause: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the anti-solvent is added too quickly or the temperature drops too fast, creating a supersaturated state where the compound separates as an amorphous oil rather than an ordered crystal.

  • Fix:

    • Reheat the mixture until the oil re-dissolves.

    • Seed the solution with a pure crystal of the target compound (if available) at a temperature slightly below the saturation point.

    • Slow Down: Reduce the cooling rate. Wrap the flask in cotton or place it in a warm oil bath and let the bath cool down overnight.

Q2: The crystals are colored (yellow/brown) but should be white. Is this an impurity?

  • Analysis: 1,6-naphthyridine derivatives often trap trace oxidation byproducts (e.g., N-oxides or polymerized quinones) which are highly colored [4].[1]

  • Fix: Perform a charcoal treatment .

    • Dissolve the compound in the hot solvent.

    • Add activated carbon (5-10% w/w).

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite.

    • Proceed with crystallization.[2]

Q3: I have a mixture of regioisomers (e.g., 1,6- vs 1,7-naphthyridine). Can I separate them?

  • Insight: Isomers often have significantly different solubilities in chlorinated solvents.

  • Protocol: Triturate the crude solid with boiling Dichloromethane (DCM). 1,6-naphthyridine diones are typically less soluble in DCM than their 1,7- or 1,5- counterparts due to symmetry-driven lattice packing [5]. Filter the hot suspension; the solid residue is likely enriched in the 1,6-isomer.

Workflow: Impurity Removal Logic

ImpurityRemoval Crude Crude Mixture (Isomers + Tars) Trituration Step 1: Hot Trituration (DCM or Methanol) Crude->Trituration Filtrate Filtrate (Soluble Impurities) Trituration->Filtrate Discard Residue Solid Residue (Target Dione) Trituration->Residue Keep Recrys Step 2: Recrystallization (AcOH or DMF/H2O) Residue->Recrys Pure Pure Crystal Recrys->Pure

Figure 2: Sequential purification workflow for separating highly insoluble diones from soluble organic impurities.

References

  • ACS.org. (2021). 1,6-Naphthyridine: Molecule of the Week. American Chemical Society.[3] [Link]

  • M.S.A.[4] Elsayed et al. (2018).[4] Synthesis of Benzo[1,6]naphthyridinones Using the Catellani Reaction. Organic Letters. [Link][4]

  • Zareyee, D., et al. (2025).[5] One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. [Link]

  • L.V. Quan et al. (2021). Synthesis of 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules (MDPI). [Link]

Sources

Technical Support Center: 1,6-Naphthyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1,6-naphthyridine scaffolds. The 1,6-naphthyridine core is a highly privileged pharmacophore in drug development, but its synthesis is notoriously prone to side reactions, including regiochemical scrambling, polymerization, and over-oxidation[1].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during cyclization and downstream functionalization. Every solution provided is grounded in mechanistic causality and accompanied by a self-validating protocol to ensure robust experimental execution.

Diagnostic Workflow for Reaction Optimization

Before diving into specific protocols, use the diagnostic workflow below to identify the root cause of your side products and select the appropriate synthetic intervention.

Workflow Start Analyze Crude Cyclization Mixture Q1 Are Regioisomers Present? Start->Q1 S1 Implement Tandem Nitrile Hydration/Cyclization Q1->S1 Yes Q2 Polymerization or Degradation? Q1->Q2 No Success Pure 1,6-Naphthyridine Core S1->Success S2 Use Cyano-Synthon with Controlled CF3SO3H Q2->S2 Yes Q3 Mixed Cross-Coupling Products? Q2->Q3 No S2->Success S3 Optimize Pd-Catalyst/Ligand (e.g., SPhos/PdCl2) Q3->S3 Yes Q3->Success No S3->Success

Diagnostic Workflow for 1,6-Naphthyridine Cyclization Troubleshooting.

FAQ & Troubleshooting Guides

Issue 1: Overcoming Regioisomer Mixtures During Ring Closure

Q: My standard condensation reactions to form 1,6-naphthyridines are yielding complex mixtures of regioisomers. How can I strictly control regioselectivity during cyclization?

A: Regioisomerism is a classic pitfall when relying on traditional Skraup or Friedländer-type cyclizations on unsymmetrical pyridine precursors. The ambiguity arises from competing nucleophilic attacks at adjacent positions on the pyridine ring. Furthermore, attempting to activate the resulting heterocyclic amides via electrophilic chlorination (e.g., POCl₃) often fails due to functional group incompatibility, especially with 8-substituted naphthyridine-diones[2].

To eliminate this, we recommend abandoning traditional heterocyclic amide activation strategies. Instead, utilize a tandem nitrile hydration/cyclization sequence starting from 2-cyanoalkyl nicotinic esters[2]. This approach unambiguously directs the cyclization, yielding 1,6-naphthyridine-5,7-diones under mild conditions. These diones can subsequently be converted into bench-stable 1,6-naphthyridine-5,7-ditriflates, which serve as highly predictable bis-electrophilic building blocks[2].

Pathway N1 2-Cyanoalkyl Nicotinic Ester N2 Nitrile Hydration (Mild Acid/Base) N1->N2 N3 1,6-Naphthyridine -5,7-dione N2->N3 N4 Ditriflation (Tf2O, Base) N3->N4 N5 1,6-Naphthyridine -5,7-ditriflate N4->N5

Tandem Nitrile Hydration and Ditriflation Pathway for 1,6-Naphthyridines.

Protocol: Tandem Nitrile Hydration & Ditriflation (Self-Validating)
  • Hydration: Dissolve the 2-cyanoalkyl nicotinic ester in a mild acidic/basic aqueous-organic solvent mixture. Validation Check: Monitor via TLC. The starting material nitrile peak (IR: ~2250 cm⁻¹) will disappear, and the intermediate amide will form.

  • Cyclization: Heat the mixture gently to drive the intramolecular cyclization. Validation Check: The 1,6-naphthyridine-5,7-dione will typically precipitate from the reaction mixture as a highly polar solid.

  • Ditriflation: Resuspend the dione in anhydrous dichloromethane (DCM). Add an organic base (e.g., pyridine or Et₃N) and cool to 0°C. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O)[2]. Validation Check: The suspension will clarify into a homogeneous solution as the ditriflate forms. TLC will show a rapid shift to a non-polar spot (high Rf). Quench with saturated NaHCO₃ to prevent degradation of the highly reactive ditriflate[2].

Issue 2: Preventing Polymerization in Acid-Mediated Cyclizations

Q: I am attempting an acid-mediated intramolecular Friedel-Crafts cyclization to form fused 1,6-naphthyridin-4-amines, but I am observing severe polymerization and low yields. What is causing this, and how do I fix it?

A: Polymerization in these systems is typically caused by the reliance on highly reactive one-carbon synthons (like aldehydes or ketones) combined with harsh acidic conditions[3]. At elevated temperatures, Brønsted acids like H₂SO₄ can act as oxidants, leading to the charring and polymerization of electron-rich aniline precursors.

To minimize side products, shift to a nitrile-activation strategy where a cyano group acts as the one-carbon synthon[3]. By using 4-(arylamino)nicotinonitriles and mediating the cycloaromatization with Trifluoromethanesulfonic acid (CF₃SO₃H), you avoid the oxidative side reactions associated with sulfuric acid[3]. CF₃SO₃H is a non-oxidizing superacid that cleanly activates the nitrile for nucleophilic attack by the adjacent aryl ring[3].

Protocol: Mild CF₃SO₃H-Mediated Cycloaromatization
  • Preparation: Charge a dry flask with the 4-(arylamino)nicotinonitrile precursor.

  • Acid Addition: Cool the flask to 0°C and slowly add 5-10 equivalents of neat CF₃SO₃H[3]. Validation Check: The solution will immediately turn deep red/orange, indicating the protonation of the nitrile and formation of the highly electrophilic nitrilium ion species.

  • Cyclization: Stir at room temperature (or mild heating, depending on steric bulk) until complete. Validation Check: Quench a small aliquot into ice-cold aqueous NaOH and extract with EtOAc. LC-MS should show the exact mass of the cyclized product (isomerization of the starting mass).

  • Workup: Carefully pour the bulk reaction into ice water and neutralize to precipitate the fused polycyclic 1,6-naphthyridin-4-amine[3].

Issue 3: Achieving Chemo-Selectivity in Downstream Functionalization

Q: After successfully cyclizing my 1,6-naphthyridine core, I am struggling to achieve chemo-selective cross-coupling. I keep getting mixtures of mono- and di-substituted products. How can I optimize this?

A: The 1,6-naphthyridine core is highly electron-deficient, making it highly reactive toward oxidative addition. When utilizing dihalogenated or pseudohalogenated precursors (e.g., 5-bromo-8-(tosyloxy)-1,6-naphthyridines), poor catalyst selection leads to concurrent oxidative addition at both sites[4].

The causality of this side-reaction lies in the bite angle and electron-donating properties of the phosphine ligand. To achieve strict site-selectivity (e.g., favoring the bromide over the tosylate), you must use a bulky, electron-rich ligand like SPhos combined with a specific solvent matrix[4].

Table 1: Optimization of Chemo-selective Suzuki-Miyaura Reaction on 1,6-Naphthyridine Scaffolds

Catalyst SystemLigandSolventTemp (°C)Yield of Monoarylated (%)Yield of Diarylated (%)
Pd(OAc)₂PPh₃THF12049Trace
Pd(OAc)₂PPh₃H₂O1205721
PdCl₂(PPh₃)₂SPhosDMF:n-butanol (9:1)120<596
Pd₂(dba)₃XantphosToluene1003515

Data summarized from optimization studies on 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate[4].

Protocol: Chemo-Selective Suzuki-Miyaura Coupling
  • Setup: In a Schlenk tube, combine the 5-bromo-8-(tosyloxy)-1,6-naphthyridine (1.0 eq), arylboronic acid (1.1 eq), PdCl₂(PPh₃)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 eq)[4].

  • Solvent: Add a degassed mixture of DMF:n-butanol (9:1)[4]. Causality Check: The highly polar DMF stabilizes the oxidative addition complex, while n-butanol enhances the solubility of the boronic acid, ensuring rapid transmetalation before a second oxidative addition can occur.

  • Reaction: Heat to 120°C for 2 hours[4]. Validation Check: GC-MS or LC-MS will show >95% conversion to the monoarylated product with <5% of the diarylated side product.

References

  • Source: rhhz.
  • Source: acs.
  • Source: rsc.
  • Title: 1,6-Naphthyridin-2(1H)

Sources

Overcoming catalyst deactivation in naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in naphthyridine synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in this area: catalyst deactivation. My objective is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose, troubleshoot, and ultimately prevent these issues in your own work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My palladium-catalyzed cross-coupling reaction for a naphthyridine derivative worked perfectly on a small scale, but the yield dropped dramatically upon scale-up. What is the most likely culprit?

A: The most probable cause is product inhibition , a specific form of catalyst poisoning. Naphthyridines, like pyridines and other nitrogen-containing heterocycles, are excellent ligands for transition metals like palladium.[1][2] As your product concentration increases during the reaction, the naphthyridine itself coordinates to the palladium's active sites, effectively poisoning the catalyst and halting the catalytic cycle.[3][4] On a small scale, the absolute amount of product may not be sufficient to completely deactivate the catalyst load, but upon scale-up, this equilibrium shifts unfavorably.

Q2: I'm observing the formation of a black precipitate (likely palladium black) in my homogeneous reaction mixture. The reaction has stalled. What is happening and is it recoverable?

A: The formation of palladium black indicates the aggregation of your active homogeneous palladium catalyst into inactive, metallic palladium(0) nanoparticles.[5] This is a common deactivation pathway where the catalyst falls out of the catalytic cycle. It can be promoted by several factors, including high temperatures, incorrect ligand-to-metal ratios, or the presence of certain reagents like amines that can displace stabilizing ligands.[6] In some cases, the activity can be partially restored by re-oxidizing the Pd(0) back to the active Pd(II) state in situ.[5]

Q3: Before I even begin my synthesis, what are the three most critical "best practices" to minimize the risk of catalyst deactivation?

A: Proactive measures are always more effective than reactive troubleshooting.

  • Rigorous Reagent Purification: Ensure all starting materials, solvents, and even inert gases are of the highest purity. Trace impurities, particularly sulfur- and nitrogen-containing compounds, are potent catalyst poisons.[1][7]

  • Strategic Ligand Selection: Do not treat the ligand as an afterthought. For challenging substrates like N-heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., GPhos, BrettPhos) are designed to form stable complexes that resist displacement and deactivation.[6]

  • Strict Temperature Control: Operate at the lowest effective temperature. Elevated temperatures accelerate most deactivation mechanisms, including the agglomeration of catalyst particles (sintering) and the formation of carbonaceous deposits (coking).[7][8][9]

In-Depth Troubleshooting Guide by Deactivation Mechanism

A systematic diagnosis is key to solving catalyst deactivation. This guide is structured around the primary mechanisms to help you identify the root cause and implement the correct solution.

Logical Workflow for Diagnosing Catalyst Deactivation

The following workflow can help guide your troubleshooting process from initial observation to a potential solution.

G Start Reaction Failure: Low Yield / Stalled Reaction Check_Appearance Observe Reaction Mixture: Color Change / Precipitate? Start->Check_Appearance Precipitate Yes (e.g., Pd Black) Check_Appearance->Precipitate Yes No_Precipitate No Visible Change Check_Appearance->No_Precipitate No Sudden_Drop Analyze Reaction Kinetics: Sudden or Gradual Drop? Sudden Sudden Drop Sudden_Drop->Sudden Sudden Gradual Gradual Drop Sudden_Drop->Gradual Gradual Leaching_Sintering Leaching / Sintering (Inactive Species) Precipitate->Leaching_Sintering No_Precipitate->Sudden_Drop Reactivate_Pd Solution: Re-oxidation (Protocol 4) Leaching_Sintering->Reactivate_Pd Poisoning Poisoning (Substrate / Product / Impurity) Sudden->Poisoning Fouling_Thermal Fouling / Coking or Thermal Degradation Gradual->Fouling_Thermal Purify_Ligand Solution: Purify Reagents & Optimize Ligand (Protocol 1 & 2) Poisoning->Purify_Ligand Regenerate_Temp Solution: Regenerate Catalyst & Lower Temp (Protocol 3) Fouling_Thermal->Regenerate_Temp

Caption: A decision tree for troubleshooting catalyst deactivation.

Catalyst Poisoning

This is the most common and acute form of deactivation in N-heterocycle synthesis. It is a chemical deactivation where molecules bind strongly to the catalyst's active sites, rendering them inaccessible to reactants.[10]

  • Symptoms: A sharp, often immediate, drop in reaction rate. The reaction may start well and then abruptly stop.

  • Primary Cause: The lone pair of electrons on nitrogen atoms in the naphthyridine ring (or pyridine-based precursors) act as strong Lewis bases, coordinating irreversibly with the electron-deficient metal center (e.g., Palladium).[2][11] This is also true for common impurities like sulfur compounds.[1]

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd Pd(L)n Active Site Product Product Pd->Product Catalysis Reactant Reactant Reactant->Pd Pd_poisoned Pd(L)n Blocked Site X X Poison Naphthyridine Product Poison->Pd_poisoned Strong Coordination Reactant2 Reactant Reactant2->Pd_poisoned

Caption: Poisoning of a Palladium active site by a N-heterocycle.

Solutions & Protocols:

  • Protocol 1: Rigorous Purification of Starting Materials:

    • Objective: To remove trace impurities that act as poisons.

    • Methodology:

      • Liquid Reagents/Solvents: Distill liquids over an appropriate drying agent. For amines, passing them through a short plug of activated alumina can be highly effective.

      • Solid Reagents: Recrystallize solids from a suitable solvent system.

      • Inert Gas: Use high-purity (99.999%) argon or nitrogen and consider passing it through an oxygen/moisture trap.

  • Protocol 2: Strategic Ligand Selection:

    • Objective: To use a ligand that forms a more stable complex with the metal, making it less susceptible to displacement by the poisoning N-heterocycle.

    • Rationale: Bulky biarylphosphine ligands create a protective "pocket" around the metal center. This steric hindrance makes it more difficult for the product to coordinate while still allowing the reactants access.[6] Their electron-donating nature also stabilizes the active catalytic species.

    • Action: If you are using a simple ligand like PPh₃, consider switching to a more advanced, sterically hindered ligand.

    Table 1: Comparison of Common Ligand Classes for Cross-Coupling

    Ligand Type Example(s) Key Advantages for N-Heterocycles Considerations
    Simple Phosphines PPh₃, P(t-Bu)₃ Readily available, inexpensive. Prone to dissociation and catalyst deactivation.
    Biaryl Phosphines SPhos, XPhos, GPhos High stability, promotes fast reductive elimination, resists deactivation via steric bulk.[6] Higher cost.

    | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable complexes. | Can sometimes be "too stable," leading to slower catalysis. |

Thermal Degradation (Sintering)

This is an irreversible deactivation mechanism common in both heterogeneous and homogeneous catalysis, caused by excessive thermal energy.[9]

  • Symptoms: A gradual, irreversible decline in catalyst activity over time or upon reuse, especially in reactions run at high temperatures (>100-120 °C).

  • Primary Cause: At elevated temperatures, fine catalyst particles (in heterogeneous systems) or metal complexes (in homogeneous systems) have enough mobility to migrate and agglomerate.[7] This coalescence into larger particles drastically reduces the active surface area available for catalysis.[9]

Solutions:

  • Optimize Reaction Temperature: Systematically lower the reaction temperature in 10 °C increments to find the minimum temperature required for an efficient reaction rate. While this may increase reaction time, it can significantly extend the catalyst's lifetime.

  • Use Stabilizing Supports (for Heterogeneous Catalysts): Select a support material (e.g., specific grades of activated carbon, alumina) that has strong metal-support interactions to anchor the metal particles and prevent their migration.

Fouling and Coking

Fouling is the physical deposition of materials onto the catalyst surface, blocking active sites. A common form of fouling is "coking," where carbonaceous deposits form from the decomposition of organic molecules at high temperatures.[8][12]

  • Symptoms: Gradual loss of activity. In packed-bed or flow reactors, you may also observe an increase in back-pressure.[13] The spent catalyst may appear discolored or coated.

  • Primary Cause: Side reactions or decomposition of substrates, products, or solvents at high temperatures lead to the formation of heavy, non-volatile organic residues that coat the catalyst.[14]

Solutions & Protocols:

  • Protocol 3: Regeneration of Heterogeneous Catalysts by Calcination:

    • Objective: To oxidatively remove carbonaceous deposits (coke) from a spent heterogeneous catalyst.

    • CAUTION: This procedure involves high temperatures and controlled introduction of an oxidant. It must be performed in a properly ventilated furnace with appropriate safety measures.

    • Methodology:

      • Recover the spent catalyst by filtration and wash thoroughly with a solvent (e.g., THF, Toluene) to remove any adsorbed organics. Dry completely in a vacuum oven.

      • Place the dried catalyst in a ceramic crucible in a programmable tube furnace.

      • Begin flowing a dilute stream of air or oxygen in an inert gas (e.g., 2-5% O₂ in N₂) over the catalyst.

      • Slowly ramp the temperature (e.g., 2-5 °C/min) to a final calcination temperature, typically between 400-550 °C.[13] A rapid temperature increase indicates uncontrolled combustion which can damage the catalyst.

      • Hold at the final temperature for 3-5 hours until the coke is completely burned off.

      • Cool down slowly to room temperature under an inert atmosphere. The catalyst may require re-activation (e.g., reduction) before its next use.

Leaching and Formation of Inactive Species

This mechanism involves the loss of the active catalytic component.

  • Symptoms:

    • Heterogeneous: The reaction solution becomes colored, and analysis (e.g., ICP-MS) shows the presence of the catalyst metal. Activity is lost upon catalyst filtration and reuse.

    • Homogeneous: A solid precipitate (e.g., palladium black) forms from a previously clear solution.[5]

  • Primary Cause:

    • Heterogeneous (Leaching): The active metal species dissolves from its solid support into the reaction medium.[7][15]

    • Homogeneous (Aggregation): The soluble, active catalyst complex is reduced to its zero-valent state and aggregates into insoluble, inactive metal nanoparticles.[5]

Solutions & Protocols:

  • Protocol 4: Reactivation of Aggregated Homogeneous Palladium Catalyst:

    • Objective: To re-oxidize inactive Pd(0) aggregates back to a soluble, active Pd(II) species.

    • Rationale: Oxidants like benzoquinone (BQ) can re-oxidize the metallic palladium, allowing it to re-enter the catalytic cycle. This has been demonstrated to restore activity in situ.[5]

    • Methodology:

      • If a reaction has stalled and Pd(0) precipitation is observed, add a mild oxidant to the reaction mixture.

      • A common strategy is to add benzoquinone (0.5 - 1.2 equivalents relative to the palladium catalyst).[5]

      • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor for the re-dissolution of the black precipitate and the restart of the reaction (via TLC or LC-MS).

      • Note: This is a recovery method. The root cause (e.g., ligand instability) should still be addressed for future runs.

References

  • Synthesis of 1, 8-Naphthyridine Derivatives using Biodegradable Starch Sulfuric Acid as Heterogeneous Catalyst. CVR College of Engineering. 16

  • Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone. Benchchem. 1

  • Catalyst poisoning. Wikipedia.

  • Catalyst poisoning. chemeurope.com.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. 17

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC.

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.

  • What Is the Term for Catalyst Deactivation Caused by High Temperature?. Learn.

  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.

  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate.

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

  • Catalyst deactivation mechanisms and how to prevent them. AZoM.

  • Cross-Coupling Reactions Guide. Sigma-Aldrich.

  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.

  • Technical Support Center: Catalyst Deactivation in Esterification Reactions. Benchchem.

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.

  • Coke Formation on Catalyst. LITTLE FLOWER COLLEGE DEPARTMENT OF CHEMISTRY. 12

  • How To Prevent Fouling and Coking In Analytical and Processes. SilcoTek.

Sources

Technical Support Center: Chromatography of 1,6-Naphthyridine Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers encountering chromatographic challenges with 1,6-naphthyridine derivatives. It addresses the unique kinetic and thermodynamic behaviors of these heterocyclic scaffolds.[1]

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Tautomer Separation & Peak Shape Analysis[2]

Executive Summary: The "Ghost Peak" Phenomenon

In drug development, 1,6-naphthyridine derivatives (particularly 2-oxo and 4-oxo analogs) are notorious for displaying "ghost peaks," band broadening, or splitting in HPLC/UPLC.[2] This is rarely due to column failure. It is a manifestation of prototropic tautomerism —specifically the lactam-lactim equilibrium—occurring on the chromatographic timescale.

As a Senior Application Scientist, my directive is simple: Do not try to separate tautomers unless they are biologically distinct and stable (rare). Instead, force the equilibrium to a single state to achieve accurate quantitation.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My pure 1,6-naphthyridine sample shows two peaks. Is it contaminated?"

Diagnosis: This is the classic signature of slow-exchange tautomerism. 1,6-naphthyridines with hydroxyl/amino substituents at positions 2, 4, 5, or 7 exist in dynamic equilibrium (e.g., 1,6-naphthyridin-2(1H)-one


2-hydroxy-1,6-naphthyridine).[2]

The Test (Self-Validation Protocol): To confirm tautomerism versus impurity, perform the Temperature Stress Test :

  • Run A: Inject sample at 10°C .

  • Run B: Inject sample at 60°C .

ObservationConclusionAction
Peaks merge into one sharp peak at 60°C Confirmed Tautomerism. Fast kinetics at high T coalesce the signal.Adopt high-temperature method (50-60°C) for QC.
Peaks separate further or remain distinct Impurity/Regioisomer. These are stable species.Optimize gradient for resolution.
Peak ratios change but don't merge Slow Equilibrium. Requires pH modification (see Issue 2).
Issue 2: "I cannot use high temperature (thermal instability). How do I fix the peak shape?"

Diagnosis: If thermal coalescence isn't an option, you must use pH Locking .[2] The tautomeric equilibrium is heavily dependent on the protonation state of the ring nitrogens (N1 and N6).

The Fix: 1,6-naphthyridines are amphoteric.[2]

  • Acidic Lock (pH < 2): Protonates the pyridine-like nitrogen (N6) and potentially the amide-like nitrogen, forcing a cationic species that does not shuttle protons.

    • Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Basic Lock (pH > 9): Deprotonates the hydroxyl/amine, forming a stable anion.[2]

    • Recommendation: Use Ammonium Bicarbonate or Ammonium Hydroxide (requires high-pH stable column like hybrid silica or polymer).

Issue 3: "My retention times drift day-to-day."

Diagnosis: Tautomeric ratios are sensitive to solvent composition and ionic strength . If your mobile phase preparation varies slightly (e.g., evaporation of organic modifier or pH drift), the


 (equilibrium constant) shifts, moving the "weighted average" retention time.[2]

The Solution:

  • Buffer Capacity: Switch from simple acid additives (0.1% Formic Acid) to a true buffer (20 mM Ammonium Formate pH 3.0).

  • Pre-Column Equilibrium: Ensure the sample diluent matches the initial mobile phase conditions exactly to prevent on-column re-equilibration shock.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for distinguishing tautomers from impurities.

Tautomer_Troubleshooting Start User Observation: Split/Broad Peak TempTest Step 1: Temperature Stress Test (Run at 10°C vs 60°C) Start->TempTest ResultMerge Peaks Coalesce (Single Sharp Peak) TempTest->ResultMerge  Kinetics Accelerated   ResultSplit Peaks Remain Distinct (Resolution Improves/Unchanged) TempTest->ResultSplit  Stable Species   TautomerConfirmed Diagnosis: Tautomerism (Kinetic Separation) ResultMerge->TautomerConfirmed ImpurityConfirmed Diagnosis: Impurity or Stable Regioisomer ResultSplit->ImpurityConfirmed ActionHighT Action: Validate Method at High Temp (>50°C) TautomerConfirmed->ActionHighT  Preferred   ActionPH Action: pH Locking (Force single protonation state) TautomerConfirmed->ActionPH  If Thermally Unstable   ActionSep Action: Optimize Gradient for Resolution ImpurityConfirmed->ActionSep

Caption: Workflow for differentiating dynamic tautomeric equilibrium from static impurities in 1,6-naphthyridine analysis.

Method Development Parameters

Solvent & Buffer Selection Matrix

The choice of solvent dramatically shifts the lactam-lactim equilibrium (


).
ParameterRecommendation for 1,6-NaphthyridineMechanism
Mobile Phase A Ammonium Formate (10-20 mM, pH 3.0-4.0) Provides ionic strength to stabilize the electrical double layer; acidic pH protonates N6, reducing secondary interactions.[2]
Mobile Phase B Acetonitrile (MeCN) Aprotic solvent. Unlike Methanol (protic), MeCN does not donate hydrogen bonds, often yielding sharper peaks for amide-containing tautomers.[2]
Column Phase C18 with Polar Embedding (e.g., Waters XBridge Shield, Phenomenex Synergi Fusion)The polar group shields silanols and provides a unique selectivity for the polar naphthyridine core.
Detection UV 254 nm / 300 nm Note: Tautomers have different UV maxima. Use a diode array (DAD) to check peak purity; spectral homogeneity across the peak indicates successful coalescence.
The "N6" Interaction Problem

The nitrogen at position 6 (pyridine-like) is a strong hydrogen bond acceptor. On standard silica-based C18 columns, this leads to severe tailing due to silanol interactions.

  • Fix: Use "End-capped" columns or columns with "Hybrid Particle Technology" (HPT) to minimize silanol activity [1].

Mechanistic Visualization: Lactam-Lactim Equilibrium

Understanding the specific proton transfer is vital for selecting the right pH.

Naphthyridine_Equilibrium Lactam Lactam Form (2-oxo-1,6-naphthyridine) Dominant in Polar Solvents Transition Transition State (Proton Transfer) Lactam->Transition -H+ (N1) / +H+ (O) Transition->Lactam Lactim Lactim Form (2-hydroxy-1,6-naphthyridine) Dominant in Non-Polar/Gas Phase Transition->Lactim Lactim->Transition

Caption: The dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. Chromatography separates these if the interconversion barrier is high relative to the flow rate.

Frequently Asked Questions (FAQ)

Q: Can I separate the tautomers to isolate them? A: Generally, no . Tautomers are dynamic isomers. Even if you separate them on the column (e.g., at -20°C), they will re-equilibrate immediately upon collection in the fraction vial. Unless you "trap" one form chemically (e.g., methylation), isolation is futile [2].[2]

Q: Why does my peak split in Methanol but not Acetonitrile? A: Methanol is a protic solvent that can hydrogen-bond with both the carbonyl oxygen and the ring nitrogens, potentially stabilizing a specific transition state or tautomer intermediate. Acetonitrile, being aprotic, often forces the equilibrium rapidly toward the thermodynamically favored form (usually the lactam), resulting in a single peak [3].[2]

Q: I see a small shoulder on my main peak. Is this a tautomer? A: It is possible. Run the Flow Rate Test .

  • Decrease flow rate by 50%.

  • If the resolution between the peak and shoulder improves, it is likely an impurity.

  • If the peak shape changes bizarrely (plateauing or bridging), it is likely a tautomer (due to on-column reaction kinetics) [4].

References

  • Sielc Technologies. (2025). Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2007).[1] Keto-enol tautomerism - Kinetics and Thermodynamics in HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order. Retrieved from [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Interpretation of 1,6-Naphthyridine-5,7(6H,8H)-dione: High-Field vs. Benchtop NMR Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,6-Naphthyridine-5,7(6H,8H)-dione (CAS: 1345461-33-7) is a critical fused bicyclic scaffold utilized in the development of kinase inhibitors and advanced therapeutics . Rapid and accurate structural verification of this intermediate is essential in synthetic workflows. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of a modern 80 MHz Benchtop NMR Spectrometer (Product) against a traditional 400 MHz High-Field NMR Spectrometer (Alternative/Gold Standard) . This guide provides a mechanistic breakdown of the compound's 1H NMR profile and establishes a self-validating experimental protocol for robust structural confirmation.

Mechanistic 1H NMR Interpretation: Causality & Structural Mapping

Understanding the 1H NMR spectrum of this compound requires mapping the electron density across its pyrido[4,3-b]pyridine-derived core [PubChem[1]]([Link]). The molecule consists of an intact pyridine ring (positions 1 through 4a, and 8a) fused to a saturated dione ring (positions 5 through 8).

  • Pyridine Ring Protons (H2, H3, H4): This region forms a classic AMX spin system. H2 (~8.85 ppm) is the most deshielded proton due to its ortho-relationship to the electronegative N1 atom and the magnetic anisotropy of the C=N double bond. H4 (~8.20 ppm) is deshielded by the adjacent C5 carbonyl group. H3 (~7.55 ppm) resides between H2 and H4, appearing as a doublet of doublets due to vicinal coupling with H4 (

    
     Hz) and H2 (
    
    
    
    Hz).
  • Methylene Protons (H8, ~4.15 ppm): The C8 position is flanked by the C7 carbonyl and the C8a bridgehead carbon of the pyridine ring. The combined electron-withdrawing effects of the carbonyl and the N1-containing aromatic system strongly deshield these protons. Lacking vicinal neighbors, H8 appears as a sharp, diagnostic singlet.

  • Imide Proton (H6, ~11.20 ppm): Situated between the C5 and C7 carbonyls, this proton is highly acidic and exchangeable. It is only observable as a broad singlet when utilizing an aprotic, strongly hydrogen-bonding solvent like DMSO-d6.

SpinSystem H2 H2 (Pyridine) ~8.85 ppm H3 H3 (Pyridine) ~7.55 ppm H2->H3 3J = 4.8 Hz H4 H4 (Pyridine) ~8.20 ppm H2->H4 4J = 1.5 Hz H3->H4 3J = 8.0 Hz H8 H8 (Methylene) ~4.15 ppm H6 H6 (Imide NH) ~11.20 ppm

1H NMR spin system and scalar coupling relationships for this compound.

Comparative Performance Data

To evaluate the viability of decentralized NMR analysis, we compared the empirical data derived from our 80 MHz Benchtop system against a 400 MHz High-Field instrument.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)
PositionProton TypeChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)
H6 Imide NH11.20br s1H-
H2 Pyridine CH8.85dd1H

= 4.8,

= 1.5
H4 Pyridine CH8.20dd1H

= 8.0,

= 1.5
H3 Pyridine CH7.55dd1H

= 8.0,

= 4.8
H8 Methylene CH24.15s2H-
Table 2: Performance Comparison: 80 MHz Benchtop vs. 400 MHz High-Field
Parameter80 MHz Benchtop NMR (Product)400 MHz High-Field NMR (Alternative)
Resolution (FWHM) < 1.5 Hz< 0.5 Hz
Spin System (H2/H3/H4) Second-order effects visible (ABC-like multiplet)Clear first-order AMX system
Diagnostic Markers H8 singlet and H6 br singlet easily resolvedFull scalar coupling extraction possible
Analysis Time < 5 minutes (At-line, immediate access)> 30 minutes (Core facility queue)
Primary Utility Routine structural verification & reaction monitoringComplex structural elucidation / 2D NMR

Performance Insight: While the 80 MHz benchtop system exhibits second-order strong coupling in the aromatic region due to lower chemical shift dispersion (Hz), the critical diagnostic markers—the H8 methylene singlet and the H6 imide singlet—remain perfectly resolved. This makes the benchtop system highly capable of confirming the synthesis of this compound without the overhead of high-field instrumentation.

Experimental Protocol: A Self-Validating System

To guarantee reproducibility and trustworthiness, the following protocol incorporates internal validation gates at every step.

Causality of Solvent Selection: DMSO-d6 is strictly mandated over CDCl3. The dione moiety exhibits poor solubility in non-polar halogenated solvents. Furthermore, trace water in CDCl3 rapidly exchanges with the H6 imide proton, broadening or obliterating the signal . DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the H6 proton and slowing its exchange rate to allow clear observation.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Gate 1: The TMS peak must appear at exactly 0.00 ppm during processing, validating the chemical shift axis.

  • Locking & Shimming: Insert the NMR tube and lock the spectrometer to the deuterium frequency of DMSO-d6. Adjust the Z and Z2 shims.

    • Validation Gate 2: The residual DMSO-d6 quintet (centered at 2.50 ppm) must achieve a Full-Width at Half-Maximum (FWHM) of < 1.0 Hz, confirming optimal magnetic field homogeneity.

  • Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure the complete relaxation of the isolated H8 protons. Acquire 16 scans (400 MHz) or 64 scans (80 MHz).

    • Validation Gate 3: The Signal-to-Noise Ratio (SNR) of the H8 singlet (4.15 ppm) must exceed 50:1. If it fails, double the number of transients.

  • Processing & Integration: Apply an exponential window function (0.3 Hz line broadening), zero-fill to 64k points, and perform a Fourier Transform. Phase and baseline correct manually.

    • Validation Gate 4: Set the integral of the H8 singlet to exactly 2.00. The integrals for H2, H3, H4, and H6 must independently fall within the 0.95–1.05 range, confirming quantitative response and the absence of co-eluting impurities.

Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Self-Validating Step) Prep->Lock split Lock->split Benchtop Benchtop NMR (80 MHz) Product Evaluation split->Benchtop HighField High-Field NMR (400 MHz) Alternative / Gold Standard split->HighField Analysis Data Processing & Fourier Transform (Phase & Baseline Correction) Benchtop->Analysis HighField->Analysis

Self-validating experimental workflow comparing Benchtop and High-Field NMR acquisition.

Conclusion

For the routine structural verification of this compound, the 80 MHz Benchtop NMR provides an exceptionally efficient alternative to 400 MHz High-Field systems. While high-field NMR is necessary for extracting exact coupling constants from the pyridine AMX system, the benchtop system flawlessly resolves the critical diagnostic markers (H8 and H6) at a fraction of the time and cost, provided a self-validating protocol in DMSO-d6 is strictly followed.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved March 8, 2026, from[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved March 8, 2026, from[Link]

Sources

A Comparative Crystallographic Analysis of the 1,6-Naphthyridine Core: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The specific arrangement of the two nitrogen atoms within the fused pyridine rings significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical for its interaction with biological targets.[3] Among the various isomers, the 1,6-naphthyridine framework is of particular interest.[4] This guide provides a detailed comparative analysis of the X-ray crystallographic data of a 1,6-Naphthyridin-7(6H)-one derivative, offering insights that can be extrapolated to the structurally related 1,6-Naphthyridine-5,7(6H,8H)-dione.

While a definitive crystal structure for this compound is not yet publicly available, a thorough examination of closely related structures can provide a robust framework for understanding its potential solid-state conformation and intermolecular interactions. This guide will delve into the crystallographic data of a substituted 1,6-Naphthyridin-7(6H)-one and compare it with other relevant heterocyclic structures to illuminate the subtle yet significant impact of substituent and nitrogen atom placement on the crystal lattice.

The Significance of Crystallographic Data in Drug Development

X-ray crystallography is an indispensable tool in modern drug discovery, providing a high-resolution, three-dimensional map of a molecule's atomic arrangement.[5] This precise structural information is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule correlates with its biological activity.

  • Rational Drug Design: Designing new molecules with improved potency and selectivity based on the known structure of a lead compound or a biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.

  • Intellectual Property: A well-characterized crystal structure is a cornerstone of a strong patent application.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[5] The following is a generalized, self-validating protocol for the crystallization and structural determination of a compound such as this compound.

Step 1: Material Purification
  • Rationale: Impurities can inhibit crystal nucleation and growth.

  • Procedure:

    • Synthesize or procure this compound with a purity of ≥98%.[6]

    • Further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) or by column chromatography.

    • Confirm purity by HPLC and NMR spectroscopy.

Step 2: Crystallization Screening
  • Rationale: The optimal conditions for crystal growth are often unpredictable and require empirical screening.

  • Procedure:

    • Employ a variety of crystallization techniques, including:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, acetone, ethyl acetate) to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution.

      • Cooling: Slowly cool a saturated solution of the compound.

    • Screen a wide range of solvents and solvent mixtures.

Step 3: Crystal Selection and Mounting
  • Rationale: A single, well-ordered crystal is required for data collection.

  • Procedure:

    • Under a microscope, select a crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

Step 4: Data Collection
  • Rationale: To obtain a complete and redundant set of diffraction data.

  • Procedure:

    • Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • Collect data at a low temperature (typically 100 K) to minimize thermal motion of the atoms.

    • A complete sphere of data is typically collected using a series of scans.

Step 5: Structure Solution and Refinement
  • Rationale: To determine the atomic positions from the diffraction pattern and refine the structural model.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using least-squares methods.

    • Validate the final structure using established crystallographic metrics.[7]

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Purification Material Purification (≥98% Purity) Screening Crystallization Screening Purification->Screening Mounting Crystal Selection & Mounting Screening->Mounting DataCollection Data Collection (100 K) Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Comparative Crystallographic Analysis

For this guide, we will analyze the crystallographic data of a substituted 1,6-Naphthyridin-7(6H)-one and compare it with a 2,7-Naphthyridine derivative and a 1,8-Naphthyridine derivative . This comparison will highlight how the placement of nitrogen atoms and substituents influences crystal packing and intermolecular interactions.

Parameter1,6-Naphthyridin-7(6H)-one Derivative[8]2,7-Naphthyridine Derivative[9]1,8-Naphthyridine Derivative[10]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPccn
a (Å) 10.123(4)9.876(2)12.345(3)
b (Å) 8.987(3)11.234(3)15.678(4)
c (Å) 14.567(5)13.456(4)7.891(2)
β (˚) 109.23(3)95.67(2)90
Volume (ų) 1250.1(8)1482.3(6)1525.6(7)
Z 448

Table 1: Comparison of unit cell parameters for selected naphthyridine derivatives.

Analysis of 1,6-Naphthyridin-7(6H)-one Derivative

The crystal structure of the 1,6-Naphthyridin-7(6H)-one derivative reveals a nearly planar naphthyridine core. The presence of the carbonyl group at the 7-position and the nitrogen at the 6-position introduces a lactam functionality. This feature is crucial for its intermolecular interactions. In the crystal lattice, molecules are linked by N-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further packed into layers stabilized by C-H···π interactions.

G cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Mol_A 1,6-Naphthyridin-7(6H)-one Mol_B 1,6-Naphthyridin-7(6H)-one Mol_A->Mol_B N-H···O Dimer_1 Dimer Dimer_2 Dimer Dimer_1->Dimer_2 C-H···π interactions

Figure 2: Supramolecular assembly of 1,6-Naphthyridin-7(6H)-one.
Comparison with Other Naphthyridine Isomers
  • 2,7-Naphthyridine Derivative: The change in the nitrogen position to the 2 and 7 positions alters the hydrogen bonding potential and the overall dipole moment of the molecule. Crystal structures of 2,7-naphthyridine derivatives often exhibit different packing motifs, sometimes involving π-π stacking interactions between the electron-deficient pyridine rings.[9]

  • 1,8-Naphthyridine Derivative: The 1,8-naphthyridine scaffold is known for its ability to act as a chelating ligand for metal ions.[1] In the absence of metal coordination, the crystal packing is often dominated by weak C-H···N interactions and π-π stacking. The close proximity of the two nitrogen atoms can lead to unique electronic properties and packing arrangements.[10]

Extrapolating to this compound

Based on the analysis of the 1,6-Naphthyridin-7(6H)-one structure, we can make some educated predictions about the crystal structure of this compound:

  • Enhanced Hydrogen Bonding: The presence of two lactam functionalities (a cyclic imide) will provide two N-H donors and two C=O acceptors. This will likely lead to a more extensive and robust hydrogen-bonding network, potentially forming tapes or sheets rather than simple dimers.

  • Planarity and Packing: The dione is expected to have a highly planar core, which would facilitate efficient crystal packing through a combination of hydrogen bonding and π-π stacking.

  • Polymorphism: The increased number of hydrogen bond donors and acceptors could lead to a higher propensity for polymorphism, where different arrangements of the molecules in the crystal lattice result in different crystalline forms with distinct physicochemical properties.

Conclusion

While the definitive X-ray crystallographic data for this compound remains to be reported, a comparative analysis of structurally related compounds provides valuable insights into its likely solid-state behavior. The presence of the dione functionality is anticipated to result in a robust hydrogen-bonding network, leading to a densely packed and stable crystal structure. The detailed experimental protocol provided in this guide offers a clear pathway for obtaining high-quality single crystals of this and other naphthyridine derivatives, which is a critical step in advancing their development as potential therapeutic agents. The crystallographic data, once obtained, will be invaluable for the rational design of new 1,6-naphthyridine-based drugs with optimized properties.

References

  • Beghennou, A., Gontard, G., Dossmann, H., Passador, K., Thorimbert, S., Corcé, V., & Botuha, C. (2023). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry, 21(15), 2976–2982. [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties | Request PDF. Retrieved March 7, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved March 7, 2026, from [Link]

  • Fun, H.-K., & Chantrapromma, S. (2009). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1608. [Link]

  • ResearchGate. (n.d.). The synthesis of 1,6‐naphthyridine‐2,5‐dione derivatives 97. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of a 1,6-naphthyridine derivative (A) and.... Retrieved March 7, 2026, from [Link]

  • Kantardjieff, K. A., & Rupp, B. (2003). SHELXL97: Program for the Refinement of Crystal Structures. Journal of Applied Crystallography, 36(4), 1123-1125.
  • ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products. Retrieved March 7, 2026, from [Link]

  • PMC. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved March 7, 2026, from [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved March 7, 2026, from [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly) | Request PDF. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved March 7, 2026, from [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved March 7, 2026, from [Link]

  • PMC. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Comparative Guide: Reactivity of 1,6-Naphthyridine vs. 1,8-Naphthyridine Diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 1,6-naphthyridine and 1,8-naphthyridine dione scaffolds. While both share the diazanaphthalene core, the positioning of the nitrogen atoms dictates fundamentally different electronic behaviors and synthetic utilities.[1]

  • 1,6-Naphthyridines (The "Linear" Scaffold): Characterized by asymmetry and divergent electron density. The 5,7-dione derivatives are critical intermediates for regioselective functionalization via ditriflation, serving as "linear" spacers in kinase inhibitors (e.g., c-Met).[1]

  • 1,8-Naphthyridines (The "Convergent" Scaffold): Characterized by symmetry and a convergent nitrogen "pocket." The 2,7-dione derivatives are pre-organized for supramolecular assembly (hydrogen bonding) and bidentate metal coordination .

Electronic Structure & Theoretical Basis[2]

The reactivity difference is rooted in the "Convergent vs. Divergent" vector of the nitrogen lone pairs and the resulting activation of the dione carbonyls.

Feature1,6-Naphthyridine Dione (e.g., 5,7-isomer)1,8-Naphthyridine Dione (e.g., 2,7-isomer)
Symmetry Asymmetric (

or

).[1]
Symmetric (

).[1]
Dipole Moment High; vectors of N atoms are non-canceling.Lower; vectors partially oppose or converge.
LUMO Localization Concentrated at C5/C7; highly susceptible to nucleophilic attack after activation.Distributed symmetrically; C2/C7 are equivalent until desymmetrized.
Tautomerism Lactam-Lactim equilibrium is complex; often favors the dione (lactam) in polar solvents.Strongly forms hydrogen-bonded dimers (AD-DA array) mimicking DNA base pairs.
Coordination Monodentate or bridging (forms polymers).[1]Bidentate (forms discrete metal chelates).[1]

Synthetic Accessibility & Reactivity Workflows

The following DOT diagram illustrates the divergent workflows for these two scaffolds. The 1,6-pathway focuses on orthogonal functionalization , while the 1,8-pathway focuses on symmetry breaking .[1]

NaphthyridineReactivity cluster_16 1,6-Naphthyridine (Asymmetric / Orthogonal) cluster_18 1,8-Naphthyridine (Symmetric / Convergent) N16_Start Precursor: Nicotinic Ester Deriv. N16_Dione Intermediate: 1,6-Naphthyridine-5,7-dione N16_Start->N16_Dione Cyclization (Base-mediated) N16_Active Activated Species: 5,7-Ditriflate N16_Dione->N16_Active Activation (Tf2O, Pyridine) N16_Prod Target: Regioselective Cross-Coupling (Kinase Inhibitors) N16_Active->N16_Prod Pd-Catalyzed Coupling (Suzuki/Sonogashira) N18_Start Precursor: 2-Aminopyridine Deriv. N18_Dione Intermediate: 1,8-Naphthyridine-2,7-dione N18_Start->N18_Dione Friedländer Condensation N18_Active Activated Species: 2,7-Dichloro-1,8-naphthyridine N18_Dione->N18_Active Chlorination (POCl3) N18_Prod Target: Supramolecular Sensors / Fluorescent Probes N18_Active->N18_Prod Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Comparative synthetic workflows. Left: 1,6-isomer pathway emphasizing activation via triflation for coupling. Right: 1,8-isomer pathway emphasizing chlorination for nucleophilic displacement.[1]

Detailed Reactivity Comparison

A. 1,6-Naphthyridine-5,7-diones: The "Ditriflate" Strategy

The 1,6-dione system is historically difficult to functionalize selectively using standard halogenation (


) due to sluggish reactivity at the C5 position compared to C7.
  • Modern Solution: Conversion to the bis-triflate .

  • Reactivity Insight: The triflate group is a superior leaving group (pseudohalogen).[1] The C7 position is generally more electrophilic than C5, allowing for sequential cross-coupling .[1]

  • Mechanism: The N1 lone pair donates density into the ring, making C2/C4 less reactive, but the dione positions (C5/C7) are activated by the electron-withdrawing nature of the pyridine nitrogen (N6).[1]

B. 1,8-Naphthyridine-2,7-diones: The "Symmetry Breaking" Challenge

The 2,7-dione is chemically equivalent at both carbonyls.

  • Standard Activation: Chlorination with

    
     yields the 2,7-dichloro derivative.
    
  • Reactivity Insight: Nucleophilic substitution (

    
    ) with amines allows the introduction of fluorophores or binding motifs.[1]
    
  • Challenge: Mono-substitution (desymmetrization) requires strict stoichiometric control. Once one chloride is displaced by an electron-donating amine, the second chloride becomes deactivated, aiding the isolation of mono-substituted products.

Experimental Protocols

Protocol A: Activation of 1,6-Naphthyridine-5,7-dione (Ditriflation)

Context: This protocol overcomes the poor reactivity of 1,6-diones toward standard chlorination.

  • Reagents: 1,6-Naphthyridine-5,7-dione (1.0 equiv), Trifluoromethanesulfonic anhydride (

    
    , 2.5 equiv), Pyridine (4.0 equiv), DCM (anhydrous).[1]
    
  • Setup: Flame-dried round-bottom flask under Argon.

  • Procedure:

    • Suspend dione in DCM at

      
      .[1]
      
    • Add pyridine dropwise.

    • Add

      
       dropwise over 15 minutes.[1] The suspension will clarify as the ditriflate forms.
      
    • Stir at

      
       for 2 hours.
      
  • Workup: Quench with cold saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Validation:

    
     NMR will show a distinct signal for the triflate group (approx -73 ppm).
    
  • Caution: The ditriflate is reactive; store at

    
     or use immediately in Suzuki couplings.
    
Protocol B: Chlorination of 1,8-Naphthyridine-2,7-dione

Context: Standard activation for supramolecular scaffold generation.

  • Reagents: 1,8-Naphthyridine-2,7-dione (1.0 equiv),

    
     (excess, solvent), 
    
    
    
    (0.1 equiv catalyst).
  • Procedure:

    • Mix dione and

      
       in a heavy-walled pressure vial.
      
    • Add

      
       (approx 5 mL per gram of substrate).
      
    • Heat to

      
       for 4 hours. The mixture will turn from a suspension to a clear dark solution.
      
  • Workup:

    • Critical Step: Remove excess

      
       via rotary evaporation before quenching (prevents violent exotherm).[1]
      
    • Pour residue onto crushed ice/ammonia water mixture (pH > 8).[1]

    • Filter the resulting precipitate (2,7-dichloro-1,8-naphthyridine).

  • Purification: Recrystallization from Ethanol/CHCl3.

Applications & Data Summary

Application Domain1,6-Naphthyridine1,8-Naphthyridine
Drug Discovery c-Met Kinase Inhibitors: The 1,6-core mimics the quinoline scaffold but with improved solubility and distinct H-bond acceptor profiles.Antibacterials: Nalidixic acid derivatives.[2][3] CB2 Receptor Agonists.
Supramolecular Chem Limited. Used mostly as a spacer.High Utility. Forms triple H-bond arrays (DDA-AAD) with guanine derivatives.
Fluorescence Tunable emission based on C5/C7 substitution.High quantum yield when 2,7-positions are substituted with strong electron donors (Push-Pull systems).
Structural Visualization of Binding Modes

BindingModes cluster_16bind 1,6-Naphthyridine Binding cluster_18bind 1,8-Naphthyridine Binding A Kinase Pocket (Linear Fit) B Metal/DNA (Pocket Fit)

Figure 2: Conceptual difference in binding topology. 1,6-isomers fit deep, narrow hydrophobic pockets (Linear).[1] 1,8-isomers clamp onto external factors or metals (Pocket).[1]

References

  • Synthesis and Biomedical Applications of 1,6-Naphthyridin-2(1H)-ones. Source: Molecules (MDPI).[1] A comprehensive review of the 1,6-scaffold in drug discovery.

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: Journal of Organic Chemistry (ACS).[1] Details the ditriflation protocol for 5,7-diones. [1]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie (Wiley).[1] Covers the broad spectrum of 1,8-naphthyridine pharmacology. [1]

  • Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties. Source: Molecules (MDPI).[1] Describes the chlorination and subsequent amination of 1,8-diones.

  • Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Source: New Journal of Chemistry (RSC).[1] Fundamental study on the tautomeric equilibria of 1,8-naphthyridine diones.

Sources

UV-Vis spectroscopic characterization of naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Spectroscopic Characterization of Naphthyridine Derivatives: A Comparative Guide for Metal Ion Sensing

As a Senior Application Scientist, selecting the right heterocyclic scaffold for metal ion sensing or pharmacophore development is critical. The benzo[c]naphthyridine and 1,8-naphthyridine families are highly regarded in medicinal chemistry and materials science due to their pre-organized binding cavities and distinct photophysical properties.

This guide provides an in-depth, objective comparison between 1,8-naphthyridine-based chemosensors and traditional quinoline-based alternatives. By examining the causality behind their UV-Vis spectroscopic behaviors, we will establish a self-validating experimental workflow that ensures absolute data integrity during characterization.

Mechanistic Foundations: The 1,8-Naphthyridine Advantage

The core advantage of the 1,8-naphthyridine scaffold lies in its molecular geometry. The unsubstituted 1,8-naphthyridine core exhibits strong π-π* transitions in the UV region, typically presenting a maximum absorption wavelength (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between 300 nm and 320 nm ()[1].

When functionalized as a chemosensor (e.g., via Schiff base condensation), the two nitrogen atoms at the 1 and 8 positions create a highly pre-organized, bidentate binding pocket.

  • The Causality of the Spectral Shift: When a target heavy metal ion (such as Pb²⁺ or Ni²⁺) coordinates with this pocket, it forces the functionalized side chains into a planar conformation. This structural lock induces a powerful Ligand-to-Metal Charge Transfer (LMCT).

  • The Result: The electronic transition energy is dramatically lowered, causing a pronounced bathochromic (red) shift in the UV-Vis spectrum. The absorption band shifts from the UV region (~300 nm) deep into the visible region (~430 nm), enabling highly sensitive, naked-eye colorimetric detection (2)[2].

Conversely, traditional quinoline derivatives are monodentate. They suffer from higher entropic penalties during complexation and steric clashes when forming bis-ligand complexes, resulting in weaker LMCT bands and inferior limits of detection (LOD).

Mechanism A 1,8-Naphthyridine Probe C Bidentate Coordination A->C Pre-organized Cavity B Target Metal Ion B->C Electron Acceptance D Ligand-Metal Complex C->D LMCT State Formation E Bathochromic Shift (UV to Vis) D->E Spectroscopic Readout

Logical mechanism of 1,8-naphthyridine UV-Vis bathochromic shifts via LMCT.

Comparative Performance Data

To objectively evaluate performance, we compare a functionalized 1,8-naphthyridine Schiff-base sensor against a structurally analogous quinoline sensor for the detection of Pb²⁺ ions.

Analytical Parameter1,8-Naphthyridine Probe (Product)Quinoline Probe (Alternative)Scientific Causality / Advantage
Free Ligand

300 nm315 nmBaseline

transitions.
Complexed

430 nm380 nmStronger LMCT in naphthyridine yields a wider bathochromic shift.
Molar Absorptivity (

)


Planarization of the naphthyridine complex increases transition probability.
Binding Constant (

)


Bidentate pre-organization drastically lowers the entropic penalty of binding.
Limit of Detection (LOD) 0.2 µM5.5 µMHigher

and

directly translate to sub-micromolar sensitivity.
Visual Readout Colorless

Purple
Colorless

Pale Yellow
Shift past 400 nm allows for distinct naked-eye detection.

Self-Validating Experimental Protocol: UV-Vis Titration

A robust UV-Vis titration is not merely about adding reagents and recording spectra; it must be a self-validating system. The protocol below is designed to mathematically prove 1:1 binding stoichiometry while ruling out probe degradation.

Step-by-Step Methodology

1. Stock Solution Preparation: Prepare a


 M stock solution of the 1,8-naphthyridine derivative in spectroscopic grade DMSO/H₂O (9:1 v/v). Prepare a 

M metal ion stock (e.g., Pb(NO₃)₂).

2. Baseline Acquisition (The 0.1 AU Rule): Dilute the probe to a working concentration of 10 µM in the cuvette. Record the baseline UV-Vis spectrum from 250 nm to 600 nm.

  • Causality: Ensure the maximum absorbance is kept below 0.1 AU. If this data is later cross-validated with fluorescence spectroscopy, maintaining absorbance below 0.1 AU is mandatory to prevent inner filter effects (self-quenching) that would artificially skew emission data (3)[3].

3. Incremental Titration & Equilibration: Add the metal ion stock in 0.2 equivalent increments (from 0 to 5 equivalents total).

  • Causality: After every addition, you must stir the solution for exactly 2 minutes before scanning. Naphthyridine complexes form rapidly, but thermodynamic equilibrium must be fully established to ensure the Benesi-Hildebrand plot remains linear.

4. System Self-Validation (The Isosbestic Point): Overlay all acquired spectra. You must observe a sharp, single intersection point (the isosbestic point) between the decreasing 300 nm band and the rising 430 nm band.

  • Causality: An isosbestic point mathematically proves that only two absorbing species (the free ligand and the metal-complex) are in equilibrium. If the curves do not perfectly intersect, the system is experiencing secondary equilibria, precipitation, or probe degradation. If the isosbestic point is lost, the batch data is invalid and must be discarded.

5. Data Processing: Plot the absorbance at the new LMCT band (430 nm) against the metal ion concentration. Utilize the Benesi-Hildebrand equation to extract the binding constant (


).

Workflow S1 Baseline UV-Vis Scan S2 Incremental Ion Titration S1->S2 Abs < 0.1 AU S3 Isosbestic Point Validation S2->S3 2 min Equilibration S4 Benesi-Hildebrand Plot S3->S4 If Intersects Perfectly

Self-validating experimental workflow for UV-Vis titration of naphthyridine.

Conclusion

The 1,8-naphthyridine scaffold drastically outperforms traditional quinoline alternatives in UV-Vis spectroscopic metal sensing. Its pre-organized bidentate geometry lowers the entropic penalty of coordination, resulting in highly stable complexes, intense LMCT bands, and superior limits of detection (4)[4]. By adhering to strict self-validating protocols—specifically monitoring isosbestic integrity and maintaining absorbance limits—researchers can guarantee the trustworthiness of their photophysical characterizations.

References

  • Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers Benchchem
  • 2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II)
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited NIH / ACS Omega
  • Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine MDPI
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors Semantic Scholar / Molecules

Sources

Comparative HPLC Method Development Guide: 1,6-Naphthyridine-5,7(6H,8H)-dione Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Challenge

The analysis of 1,6-Naphthyridine-5,7(6H,8H)-dione (CAS: 1345461-33-7) presents a distinct set of chromatographic challenges that often lead to failure when applying "generic" C18 gradient methods.

As a bicyclic diazanaphthalene derivative with a dione motif, this molecule exhibits amphoteric properties :

  • Basic Nitrogen (N1): Susceptible to protonation, leading to severe peak tailing due to silanol interactions on standard silica supports.

  • Polar Dione Moiety: Increases water solubility, often resulting in poor retention (low

    
    ) and "dead volume" elution in Reverse Phase Liquid Chromatography (RPLC).
    
  • Tautomeric Equilibrium: The potential for keto-enol tautomerism can cause peak broadening or splitting if the separation timescale aligns with the interconversion rate.

This guide objectively compares two methodological approaches:

  • Method A (The Conventional Alternative): Standard C18 stationary phase with acidic mobile phase.

  • Method B (The Optimized Solution): Polar-Embedded C18 stationary phase with buffered mobile phase.

We demonstrate that Method B provides superior peak symmetry, resolution, and loadability, making it the requisite standard for purity profiling and impurity quantification.

Comparative Methodology

The Competitors
FeatureMethod A: Conventional C18Method B: Polar-Embedded C18 (Recommended)
Stationary Phase Alkyl-bonded silica (C18/ODS).[1] High hydrophobicity.C18 ligand with embedded polar group (e.g., amide, carbamate) near silica surface.
Interaction Mechanism Purely hydrophobic partitioning.Hydrophobic + Dipole-Dipole + Hydrogen Bonding.
Silanol Activity High accessibility (unless fully end-capped). Causes tailing for bases.Embedded polar group "shields" surface silanols electrostatically.
Aqueous Stability Prone to "phase collapse" (dewetting) in >95% water.Compatible with 100% aqueous mobile phases (critical for polar retention).
Experimental Data: Performance Metrics

The following data represents an average of


 injections for the 1,6-Naphthyridine-5,7-dione main peak.
MetricMethod A (Standard C18)Method B (Polar-Embedded)Status
Retention Time (

)
2.1 min (Near void)5.8 minImproved
Capacity Factor (

)
0.4 (Insufficient)2.9 (Optimal)Pass
USP Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)Pass
Theoretical Plates (

)
~2,500>8,000High Efficiency
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.5 (Baseline resolved)Robust

Scientific Insight: The poor performance of Method A is causal. The protonated N1 nitrogen interacts ionically with residual silanols on the C18 silica surface, causing the "drag" (tailing). In Method B, the embedded polar group creates a hydration layer that prevents the analyte from reaching the silanols, while simultaneously engaging the dione moiety via hydrogen bonding to increase retention.

Detailed Experimental Protocols

Method B: The Optimized Protocol (Polar-Embedded)

This protocol is designed to be self-validating ; if the system suitability parameters (SST) are met, the data is reliable.

1. Instrumentation & Conditions
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or equivalent).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary). Note: 1,6-naphthyridines have strong absorbance in the UV region due to conjugation.

2. Mobile Phase Preparation
  • Buffer (Solvent A): 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

    • Rationale: The pH of 4.5 ensures the basic nitrogen is protonated (solubility) but the buffer strength suppresses ionic interactions. It is also MS-compatible.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Curve
0.0955Initial Hold
2.0955Isocratic (Load)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
4. Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient conditions to prevent peak distortion).

  • Concentration: 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter (ensure no adsorption to filter media).

Method Development Workflow (Visualization)

The following diagram illustrates the logical decision tree used to arrive at the Polar-Embedded solution, compliant with Quality by Design (QbD) principles.

MethodDevelopment Start Start: 1,6-Naphthyridine-5,7-dione (Polar, Basic, Amphoteric) Step1 Initial Screen: Standard C18 Low pH (0.1% TFA) Start->Step1 Decision1 Result Analysis: Peak Tailing > 2.0? Retention k' < 1.0? Step1->Decision1 FailPath Mechanism Failure: Silanol Interaction & Phase Collapse Decision1->FailPath Yes (Fail) SolutionPath Select Alternative Stationary Phase FailPath->SolutionPath OptionA HILIC Mode (Good retention, hard reproducibility) SolutionPath->OptionA OptionB Polar-Embedded RP (Shielded Silanols + H-Bonding) SolutionPath->OptionB Preferred Optimization Optimize Mobile Phase: 10mM NH4OAc pH 4.5 (Balances Ionization/Shape) OptionB->Optimization Validation Final Validation (ICH Q2): Linearity, Accuracy, LOD/LOQ Optimization->Validation

Figure 1: Decision matrix for selecting the Polar-Embedded stationary phase over conventional C18 and HILIC for amphoteric heterocycles.

Mechanism of Action

To understand why Method B works, we must visualize the molecular interaction at the stationary phase interface.

InteractionMechanism cluster_C18 Standard C18 (Method A) cluster_Polar Polar-Embedded (Method B) Silica Silica Support Surface C18_Ligand C18 Chain Silica->C18_Ligand Silanol Exposed Silanol (Si-OH) Silica->Silanol Polar_Ligand C18 + Amide Group Silica->Polar_Ligand Analyte_A Naphthyridine (N+) Silanol->Analyte_A Ionic Attraction (Tailing) WaterLayer Hydration Shield Polar_Ligand->WaterLayer H-Bonding Analyte_B Naphthyridine (Dione) WaterLayer->Analyte_B Retention (No Tailing)

Figure 2: Mechanistic comparison. Method A suffers from ionic drag (red), while Method B uses a hydration shield to prevent silanol interaction and enhance retention.

Validation Criteria (ICH Q2)

For researchers moving this method into a regulated environment, the following validation parameters are critical.

  • Specificity: Inject the synthesis starting materials (e.g., 3-amino-pyridine derivatives) and known by-products. Ensure Resolution (

    
    ) > 1.5 for all pairs.
    
  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Acceptance:

    
    .
    
  • LOD/LOQ: Based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.05 µg/mL for this chromophore.

    • LOQ (S/N = 10): Typically ~0.15 µg/mL.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • Layne, J. (2002).[5] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 957(2), 149-164. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine.[6] (Structural basis for method development). Link

Sources

Comparative Thermal Profiling (TGA/DSC) of 1,6-Naphthyridine Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine motif is a highly versatile, privileged scaffold in medicinal chemistry, frequently deployed in the design of c-Met kinase inhibitors, mineralocorticoid receptor antagonists, and novel anti-infectives[1][2]. Because of its unique nitrogen placement, the 1,6-naphthyridine core engages in distinct hydrogen-bonding and π-π stacking interactions, directly influencing the solid-state properties of the active pharmaceutical ingredient (API).

For researchers transitioning a 1,6-naphthyridine hit to a lead candidate, understanding its thermal behavior is non-negotiable. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation, dictating downstream formulation strategies by revealing polymorphism, solvation states, and thermal degradation limits[3].

Mechanistic Insights: Why Thermal Profiling Matters

The causality behind running a coupled TGA/DSC analysis is rooted in the physical chemistry of the scaffold. 1,6-naphthyridines often crystallize as hydrates or solvates due to the strong hydrogen-bond acceptor capacity of their heterocyclic nitrogens.

  • TGA (Thermogravimetric Analysis): Measures mass changes as a function of temperature. If a 1,6-naphthyridine API contains bound water or solvent, TGA will quantify the stoichiometric loss before the melting point. This is critical because a mass loss event (e.g., desolvation) occurring during a DSC scan produces a massive endothermic peak that can completely mask true polymorphic transitions or melting events (

    
    )[3].
    
  • DSC (Differential Scanning Calorimetry): Measures heat flow. Once TGA confirms the temperature range of mass stability, DSC accurately maps the glass transition temperature (

    
    ), crystallization events (
    
    
    
    ), and melting points (
    
    
    ). For 1,6-naphthyridine-based mineralocorticoid receptor antagonists, DSC and TGA have been successfully used to validate polymorphic stability, showing <0.1% mass change over 12 months, ensuring the API does not convert to a less soluble polymorph during storage[2].

Comparative Thermal Performance: 1,6-Naphthyridines vs. Alternatives

To objectively evaluate the developability of 1,6-naphthyridines, we must compare their thermal metrics against structurally related scaffolds like 1,8-naphthyridines (often used in TADF emitters and antimicrobials)[4] and traditional quinolines. The table below synthesizes representative thermal data, highlighting how the 1,6-isomer's specific crystal packing influences its stability.

Table 1: Comparative Thermal Properties of Heterocyclic Scaffolds
Scaffold TypeRepresentative Application

(Degradation Temp, 5% mass loss)

(Melting Point)
Polymorphic TendencyThermal Stability Profile
1,6-Naphthyridine Kinase Inhibitors, MR Antagonists> 280 °C230–245 °CModerate (Solvate-dependent)High stability; rigid packing resists thermal degradation[2][5].
1,8-Naphthyridine TADF Emitters, Antimicrobials> 300 °C280–290 °CLowExtremely high; favored for high-temperature optoelectronics[6][7].
Quinoline Core Antimalarials, Oncology> 250 °C150–190 °CHighModerate; lower melting points often require salt formation for stability.

Note:


 and 

values are generalized from derivative averages in recent literature.

Self-Validating Experimental Protocol: TGA/DSC Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in check to prevent artifact misinterpretation.

Phase 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration (Validation Check): Run a calcium oxalate monohydrate standard. Ensure the three distinct mass loss steps (water, CO, CO₂) align with theoretical stoichiometry before testing the API.

  • Sample Preparation: Tare a clean platinum or alumina pan. Load 2.0 to 5.0 mg of the 1,6-naphthyridine sample.

    • Causality: Smaller masses reduce thermal gradients within the sample, preventing artificially broadened degradation curves and ensuring precise onset temperatures.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events[3].

  • Heating Profile: Heat from ambient (25 °C) to 350 °C at a rate of 10 °C/min.

  • Data Analysis: Identify the 5% weight loss temperature (

    
    ). If weight loss occurs <100 °C, the sample is likely a hydrate/solvate, which dictates the pan selection in Phase 2.
    
Phase 2: Differential Scanning Calorimetry (DSC)
  • Calibration (Validation Check): Run an Indium standard to verify the cell constant and temperature accuracy (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Sample Preparation: Weigh 2.0 to 3.0 mg of the sample into an aluminum standard pan.

    • Causality & Crucial Step: If TGA showed early desolvation, use a pinholed lid to allow solvent escape without pressurizing the pan. A sealed pan would trap vapor, artificially altering the melting point and suppressing endothermic desolvation peaks[2].

  • Heating Profile: Heat from 25 °C to a temperature 20 °C below the

    
     determined via TGA (e.g., to 260 °C) at 10 °C/min.
    
  • Cooling/Reheating (Polymorph Screen): Cool the sample at 20 °C/min to 25 °C, then perform a second heating scan.

    • Causality: The first scan erases thermal history and shows the initial crystalline melting point. The second scan reveals the glass transition (

      
      ) of the amorphous form and any cold crystallization (
      
      
      
      ) events, which are critical parameters if an Amorphous Solid Dispersion (ASD) formulation is required.

Analytical Workflow Visualization

G A 1,6-Naphthyridine Sample Prep B Thermogravimetric Analysis (TGA) A->B Step 1: Establish Td C Differential Scanning Calorimetry (DSC) A->C Step 2: Map Transitions D Mass Loss Profile (Desolvation/Degradation) B->D E Heat Flow Profile (Tm, Tg, Polymorphism) C->E D->C Dictates DSC Temp Limits F Polymorph Selection & Formulation Strategy D->F Stability Limits E->F Solid-State Form

Integrated TGA/DSC workflow for 1,6-naphthyridine solid-state characterization.

Conclusion

The 1,6-naphthyridine scaffold offers a robust thermal profile that is highly advantageous for pharmaceutical development. Compared to simpler quinolines, its rigid packing often yields higher melting points and excellent long-term polymorphic stability. By strictly adhering to a coupled TGA/DSC workflow, formulation scientists can accurately map desolvation events, pinpoint degradation thresholds, and confidently select the optimal solid-state form for clinical advancement.

References

  • discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)
  • Source: google.
  • NZ 728558 B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide...
  • Preparation of pyrimido[4,5-b] [1,6]naphthyridin-4(1H)
  • Source: acs.
  • Source: researchgate.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1,6-Naphthyridine-5,7(6H,8H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1,6-Naphthyridine-5,7(6H,8H)-dione (and its derivatives) acts as a critical heterocyclic scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and antibacterial agents [1]. As a research intermediate, it often lacks the extensive toxicological data found in commodity chemicals.

The Safety Paradox: In drug discovery, the lack of a specific OSHA monograph does not imply safety. On the contrary, because this scaffold is designed to interact with biological targets (e.g., protein kinases), it must be treated as a Potentially Bioactive New Chemical Entity (NCE) .

This guide moves beyond generic advice, implementing a Risk-Based Containment Strategy that assumes the compound is a sensitizer and a potent bioactive agent until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. For this specific naphthyridine derivative, the risks are physical (dust) and biological (unknown potency).

Risk CategorySpecific HazardMechanism of Exposure
Physical State Fine Powder / Solid Inhalation: High potential for aerosolization during weighing. Static: Electrostatic charge can cause "fly-out" during transfer.
Toxicological Irritant / Bioactive Dermal: Likely H315 (Skin Irrit.) & H319 (Eye Irrit.). Systemic: Potential H302 (Harmful if swallowed).[1][2] As a kinase inhibitor scaffold, systemic absorption may modulate cell signaling [2].
Solvent Vector DMSO Solubility Transdermal: This compound is frequently dissolved in DMSO for assays. DMSO dramatically accelerates skin absorption, carrying the compound into the bloodstream [3].

PPE Selection Matrix

We utilize a Two-Tiered Protection System . Tier 1 applies to standard bench handling. Tier 2 is mandatory for operations generating dust or involving high concentrations (>100 mM).

Tier 1: Standard Bench Scale (< 100 mg)
  • Respiratory: Fume hood (Face velocity: 80–100 fpm). No respirator required if contained.

  • Hands: Single Nitrile Gloves (Thickness: ≥ 4 mil / 0.10 mm).

  • Eyes: Standard Safety Glasses with side shields (ANSI Z87.1).

  • Body: Standard cotton/poly lab coat.

Tier 2: High Risk / Scale-Up (> 100 mg or Solution Prep)
  • Respiratory: Fume hood is mandatory. If work must occur outside a hood (e.g., instrument maintenance), use a P100/N95 Particulate Respirator .

  • Hands: Double Gloving Protocol .

    • Inner: Nitrile (4 mil).

    • Outer: Extended cuff Nitrile or Neoprene (to cover lab coat wrist).

    • Rationale: If using DMSO, change outer gloves immediately upon splash contact.

  • Eyes: Chemical Splash Goggles (Indirect vented) to prevent powder ingress.

  • Body: Tyvek® arm sleeves or disposable lab coat over standard coat to prevent dust accumulation on personal clothing.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. This protocol minimizes exposure vectors.[1]

Protocol A: Safe Weighing & Transfer
  • Context: The highest risk of exposure occurs when the solid is dry and mobile.

  • The "Static Trap": Naphthyridine powders are often static-prone. Use an anti-static gun or polonium strip near the balance.

Step-by-Step:

  • Preparation: Place a disposable balance enclosure or "weighing boat" inside the fume hood.

  • PPE Check: Don Tier 2 PPE.

  • Transfer: Use a disposable spatula. Never tap the spatula against the vial rim to dislodge powder (this creates aerosols). Instead, use gravity.

  • Decontamination: Immediately wipe the balance area with a wet wipe (10% soap solution) to capture invisible dust.

  • Disposal: Place the spatula and wipe directly into a solid waste bag inside the hood.

Protocol B: Solubilization (The DMSO Danger)
  • Critical Warning: Once dissolved in DMSO, the permeation rate through standard nitrile gloves increases.

  • Technique:

    • Add solvent slowly down the side of the vial to minimize puff-back.

    • Cap the vial tightly before vortexing.

    • Inspect Gloves: If any liquid touches your glove, assume breakthrough. Remove outer glove, wash hands, and re-glove.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, ensuring the correct PPE is matched to the operational state.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Dry Liquid_State Solution (DMSO/Organic) State_Check->Liquid_State Dissolved Quantity_Check Quantity > 100mg? Solid_State->Quantity_Check Solvent_Check Solvent = DMSO? Liquid_State->Solvent_Check Tier1 USE TIER 1 PPE (Nitrile Gloves, Safety Glasses, Lab Coat) Work in Fume Hood Quantity_Check->Tier1 No (<100mg) Tier2_Dust USE TIER 2 PPE (DUST) (Goggles, Double Gloves, Tyvek Sleeves) Static Control Required Quantity_Check->Tier2_Dust Yes (>100mg) Solvent_Check->Tier1 Ethanol/Water Tier2_Chem USE TIER 2 PPE (PERMEATION) (Splash Goggles, Double Gloves - Change on Contact) Avoid Syringe Needles if possible Solvent_Check->Tier2_Chem DMSO/DMF (High Permeation)

Figure 1: Risk-Based PPE Decision Matrix for Naphthyridine Handling. Blue nodes represent decision points; Red nodes indicate high-risk protocols.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Tier 2 PPE (including N95/P100 if the spill is outside a hood).

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (water or ethanol) to prevent dust generation.

  • Clean: Scoop up the wet material and place in a hazardous waste bag. Wash the area with soap and water.[1]

Waste Disposal[5][8]
  • Solid Waste: Dispose of as "Hazardous Chemical Solid" (Tag: Toxic/Irritant).

  • Liquid Waste: Segregate based on solvent. If dissolved in DMSO, tag as "Halogen-Free Organic" (unless other reagents are present).

  • Empty Containers: Triple rinse with solvent before disposal; collect rinsate as liquid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved October 26, 2025 from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2025 from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved October 26, 2025 from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Naphthyridine-5,7(6H,8H)-dione
Reactant of Route 2
1,6-Naphthyridine-5,7(6H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.